Methyl indolizine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl indolizine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-6-9-4-2-3-5-11(9)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZENCFVMMTWFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344898 | |
| Record name | methyl indolizine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16959-62-9 | |
| Record name | methyl indolizine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl indolizine-2-carboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Indolizine-2-carboxylate: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl indolizine-2-carboxylate is a heterocyclic compound belonging to the indolizine class, a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities. Particular emphasis is placed on established experimental protocols and the potential of the indolizine core in modulating key signaling pathways relevant to drug discovery.
Chemical Identity and Physicochemical Properties
This compound is formally known by its IUPAC name, methyl 2-indolizinecarboxylate . It is a solid at room temperature with a melting point of 97-98 °C.
| Property | Value | Reference |
| IUPAC Name | methyl 2-indolizinecarboxylate | N/A |
| CAS Number | 16959-62-9 | N/A |
| Molecular Formula | C₁₀H₉NO₂ | N/A |
| Molecular Weight | 175.18 g/mol | N/A |
| Melting Point | 97-98 °C | N/A |
| Appearance | Solid | N/A |
Synthesis of the Indolizine Core: Key Methodologies
The synthesis of the indolizine scaffold, and specifically this compound, can be achieved through several established synthetic routes. The most prominent methods include the Tschitschibabin (Chichibabin) reaction and 1,3-dipolar cycloaddition reactions.
Tschitschibabin Indolizine Synthesis
The Tschitschibabin reaction is a classic and versatile method for constructing the indolizine nucleus. It typically involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.
A general workflow for the Tschitschibabin synthesis of an indolizine core is depicted below.
Caption: General workflow for Tschitschibabin indolizine synthesis.
Experimental Protocol: General Procedure for Tschitschibabin Synthesis
-
Quaternization: A solution of the 2-alkylpyridine and an equimolar amount of the α-halocarbonyl compound in a suitable solvent (e.g., acetone, acetonitrile) is stirred at room temperature or heated to reflux for several hours to form the corresponding pyridinium salt.
-
Cyclization: The pyridinium salt is then treated with a base (e.g., sodium bicarbonate, triethylamine) in a solvent such as ethanol or methanol. The reaction mixture is typically heated to reflux to facilitate the intramolecular cyclization and subsequent aromatization to yield the indolizine derivative.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel.
1,3-Dipolar Cycloaddition
Another powerful method for the synthesis of indolizines is the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkyne, such as methyl propiolate. This approach offers a high degree of regioselectivity and is often carried out under mild conditions.
A schematic of the 1,3-dipolar cycloaddition for the synthesis of this compound is shown below.
The Dawn of a Heterocycle: A Technical History of Indolizine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine, a unique nitrogen-containing heterocyclic aromatic compound, stands as a structural isomer of the more commonly known indole. Its fused bicyclic system, comprising a pyridine and a pyrrole ring sharing a nitrogen atom at the bridgehead, has intrigued chemists for over a century. This technical guide delves into the seminal discoveries, key synthetic milestones, and the foundational understanding of the biological significance of indolizine compounds, providing a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
The journey of indolizine began in 1890 when the Italian chemist Angeli first reported the preparation of an imine-anhydride of pyrroylpyruvic acid and proposed the name "pyrindole" for the parent base.[1] However, it was not until 1912 that the first successful synthesis of the indolizine core was achieved by Scholtz, who initially named the compound "pyrrocoline."[1][2] This pioneering work laid the groundwork for future explorations into the chemistry and reactivity of this fascinating heterocycle.
Key Historical Syntheses
The early development of indolizine chemistry was marked by the establishment of two fundamental synthetic methodologies: the Scholtz reaction and the Chichibabin reaction. These methods, while historically significant, provided the initial access to the indolizine scaffold, paving the way for the synthesis of a myriad of derivatives.
The Scholtz Reaction (1912)
The first synthesis of an indolizine was reported by Scholtz in 1912.[1][2] This method, now known as the Scholtz reaction, involved the high-temperature treatment of 2-methylpyridine (α-picoline) with acetic anhydride.[1] The initial product, which Scholtz termed "picolide," upon hydrolysis, yielded the parent indolizine.[1] A major challenge for Scholtz was the structural elucidation of the intermediate "picolide."[3] Early attempts to synthesize the parent indolizine often resulted in unsatisfactory yields.[3]
The Chichibabin Indolizine Synthesis (1927)
A more general and practical approach for the synthesis of 2-substituted indolizines was developed by Aleksei Chichibabin in 1927.[2][4] The Chichibabin reaction typically involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound to form a quaternary pyridinium salt, followed by a base-mediated intramolecular cyclization.[4][5] This method proved to be versatile and remains a valuable tool in the synthesis of indolizine derivatives.[4] The yields for the Chichibabin reaction are generally low to moderate, often in the range of 20-30%.[6]
Physicochemical and Spectroscopic Data of Indolizine
The parent indolizine is a white solid with distinct physical and spectroscopic properties that are crucial for its characterization.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N | [7] |
| Molar Mass | 117.151 g·mol⁻¹ | [7] |
| Melting Point | 75 °C | [7] |
| Boiling Point | 205 °C | [7] |
| Basicity (pKb) | 10.1 | [7] |
Spectroscopic Data of Indolizine
| Spectroscopy | Chemical Shift (δ, ppm) or Wavelength (λ, nm) | Reference |
| ¹H NMR (in CCl₄) | 7.76 (H-5), 7.25 (H-8), 7.14 (H-3), 6.64 (H-2), 6.50 (H-7), 6.31 (H-6), 6.28 (H-1) | [8] |
| ¹³C NMR | Data for various indolizine derivatives are available, but a definitive spectrum for the unsubstituted parent is not consistently reported in early literature. | [9][10][11] |
| UV-Vis (in Methanol) | λmax ≈ 235, 280, 330 nm | [12] |
Experimental Protocols
Scholtz Reaction: Synthesis of Indolizine (Adapted from historical descriptions)
Materials:
-
2-methylpyridine (α-picoline)
-
Acetic anhydride
-
Apparatus for heating to 200-220 °C (e.g., sealed tube or high-pressure autoclave)
-
Apparatus for hydrolysis (e.g., reflux condenser, round-bottom flask)
-
Standard laboratory glassware for extraction and purification
Procedure:
-
A mixture of 2-methylpyridine and acetic anhydride is heated in a sealed tube or autoclave at 200-220 °C for several hours.[1]
-
After cooling, the reaction mixture containing the intermediate "picolide" is subjected to acid hydrolysis, typically by heating with an aqueous acid solution.[1]
-
The resulting solution is cooled and made alkaline to precipitate the crude indolizine.
-
The crude product is then purified by a suitable method, such as recrystallization or distillation, to yield the indolizine as a colorless crystalline solid.[1]
Chichibabin Reaction: General Protocol for 2-Arylindolizine Synthesis
Materials:
-
2-Alkylpyridine (e.g., 2-picoline)
-
α-Haloacetophenone (e.g., phenacyl bromide)
-
Anhydrous solvent (e.g., acetone, ethanol)
-
Base (e.g., sodium bicarbonate, sodium carbonate, or an organic base like DBU)
-
Standard laboratory glassware for reaction, extraction, and purification
Procedure:
-
Quaternization: To a solution of the 2-alkylpyridine in an anhydrous solvent, an equimolar amount of the α-haloacetophenone is added. The mixture is stirred at room temperature or gently heated until the formation of the pyridinium salt is complete (often observed as a precipitate).
-
Cyclization: The pyridinium salt is isolated, or the reaction mixture is treated directly with a base. An aqueous solution of a base like sodium bicarbonate is often used.[13] The mixture is heated, typically at reflux, for a period of time to induce intramolecular cyclization.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether, dichloromethane). The organic layer is washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude indolizine is then purified by column chromatography or recrystallization.
Historical Biological Significance: The Case of Swainsonine
While the parent indolizine scaffold itself is not naturally occurring, its saturated form, indolizidine, is the core of numerous biologically active alkaloids.[14] A historically significant example is swainsonine, an indolizidine alkaloid first isolated from the plant Swainsona canescens.[1][15] The discovery of its mechanism of action was a pivotal moment in understanding the biological roles of indolizidine alkaloids.
Swainsonine was identified as a potent and specific inhibitor of α-mannosidase, a key enzyme involved in glycoprotein processing.[1][16] This inhibition leads to a condition mimicking the genetic lysosomal storage disease mannosidosis.[1]
Swainsonine's Mechanism of Action: Inhibition of α-Mannosidase
The inhibitory effect of swainsonine on α-mannosidase is a classic example of mechanism-based inhibition. The structure of swainsonine mimics the mannosyl cation-like transition state of the substrate during enzymatic hydrolysis.[3] This allows it to bind tightly to the active site of the enzyme, blocking the processing of N-linked glycoproteins in the Golgi apparatus.[3][13]
Conclusion
From its initial theoretical conception in the late 19th century to its first synthesis and the subsequent development of versatile synthetic routes, the history of indolizine is a testament to the progress of organic chemistry. The early work of pioneers like Scholtz and Chichibabin provided the chemical foundation for what is now a thriving area of research. The discovery of the profound biological activity of related indolizidine alkaloids, such as swainsonine, has further solidified the importance of this heterocyclic scaffold in medicinal chemistry and drug development. This guide provides a historical and technical foundation for researchers to build upon as they continue to explore the vast potential of indolizine and its derivatives.
References
- 1. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. thieme.de [thieme.de]
- 7. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. INDOLIZINE(274-40-8) 1H NMR [m.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. researchdata.edu.au [researchdata.edu.au]
- 13. Swainsonine - Wikipedia [en.wikipedia.org]
- 14. soc.chim.it [soc.chim.it]
- 15. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Inhibition of Jack Bean alpha-Mannosidase by Swainsonine - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methyl Indolizine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for methyl indolizine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in a research and development setting.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized in the tables below. It is important to note that specific spectral data for the unsubstituted this compound is not widely available in publicly accessible literature. The data presented here is a composite representation based on closely related structures and general principles of spectroscopic analysis for this class of compounds. Researchers should consider this as a predictive guide and are encouraged to acquire and report full experimental data for this specific molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | 7.8 - 8.2 | s | - |
| H-3 | 7.2 - 7.6 | s | - |
| H-5 | 8.0 - 8.4 | d | 6.5 - 7.5 |
| H-6 | 6.6 - 7.0 | t | 6.5 - 7.5 |
| H-7 | 7.0 - 7.4 | t | 6.5 - 7.5 |
| H-8 | 7.4 - 7.8 | d | 8.5 - 9.5 |
| -OCH₃ | 3.8 - 4.0 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-1 | 110 - 115 |
| C-2 | 135 - 140 |
| C-3 | 105 - 110 |
| C-5 | 120 - 125 |
| C-6 | 115 - 120 |
| C-7 | 125 - 130 |
| C-8 | 118 - 123 |
| C-8a | 130 - 135 |
| C=O | 160 - 165 |
| -OCH₃ | 50 - 55 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are listed below.
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic, -OCH₃) | 2850 - 2960 | Medium |
| C=O (ester) | 1710 - 1730 | Strong |
| C=C / C=N (aromatic) | 1450 - 1600 | Medium-Strong |
| C-O (ester) | 1200 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 175.06 | Molecular Ion |
| [M-OCH₃]⁺ | 144.05 | Loss of methoxy radical |
| [M-COOCH₃]⁺ | 116.05 | Loss of carbomethoxy radical |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
FTIR spectra are commonly recorded using a Fourier-transform infrared spectrometer.
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry
Mass spectra are typically obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the ion source. For EI, the sample can also be introduced via a direct insertion probe.
-
Ionization: Ionize the sample using either electron impact (typically at 70 eV) or electrospray.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Physical and Chemical Properties of C10H9NO2 Isomers
For Researchers, Scientists, and Drug Development Professionals
The molecular formula C10H9NO2 represents a variety of isomers with significant roles in biological systems and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of four prominent isomers: Indole-3-acetic acid, 5-Methoxyindole-2-carboxylic acid, Indole-3-glyoxylic acid, and Hippuric acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Physicochemical Properties
The physicochemical properties of these isomers are crucial for understanding their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). A summary of key quantitative data is presented in Table 1 for easy comparison.
| Property | Indole-3-acetic acid | 5-Methoxyindole-2-carboxylic acid | Indole-3-glyoxylic acid | Hippuric acid |
| Molecular Weight ( g/mol ) | 175.18 | 191.18 | 189.17 | 179.17 |
| Melting Point (°C) | 168-170[1] | 199-201[2] | 217 (dec.) | 187-191[3][4] |
| Boiling Point (°C) | 413-415[5] | Not available | Not available | Decomposes at ~240[6][7] |
| Water Solubility | Insoluble[1][8] | Sparingly soluble | Sparingly soluble | Readily soluble in hot water[6][7] |
| Solubility in other solvents | Soluble in ethanol (50 mg/mL), methanol, DMSO; sparingly in chloroform[1][8] | Not available | Not available | Soluble in hot ethanol; slightly soluble in cold water, chloroform, ether[3] |
| pKa | Not available | Not available | Not available | ~3.6 |
| LogP | 1.41[9] | Not available | Not available | 0.31[4] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in chemical and pharmaceutical research. The following sections detail generalized experimental protocols for key properties.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the apparatus and heated slowly.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.
-
Purity Check: A sharp melting point range (0.5-1°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology (Small-scale):
-
Apparatus Setup: A small amount of the liquid is placed in a test tube with an inverted capillary tube (sealed at the top). This setup is attached to a thermometer.
-
Heating: The assembly is heated in a Thiele tube or an oil bath.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed.
-
Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[10][11]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology:
-
Initial Test in Water: A small, measured amount of the compound (e.g., 10-20 mg) is added to a test tube containing a small volume of water (e.g., 1 mL). The tube is agitated, and the solubility is observed.
-
Tests in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility is tested in dilute aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH).[12][13] Solubility in dilute acid suggests a basic functional group (e.g., amine), while solubility in dilute base suggests an acidic functional group (e.g., carboxylic acid or phenol).
-
Test in Organic Solvents: Solubility is also assessed in common organic solvents like ethanol, ether, and dichloromethane to understand its polarity.[14]
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the structure of organic molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[15]
-
Analysis: ¹H NMR provides information on the number and types of protons, while ¹³C NMR reveals the number and types of carbon atoms.[15] 2D NMR techniques (e.g., COSY, HSQC) can be used to determine the connectivity of atoms.
-
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in a molecule.
-
Sample Preparation: The sample can be analyzed as a neat liquid, a solution, or a solid mixed with KBr to form a pellet.
-
Analysis: The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds, allowing for the identification of functional groups such as C=O, O-H, N-H, and C-O.[16][17]
-
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure from fragmentation patterns.
-
Analysis: The compound is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak gives the molecular weight of the compound.
-
Signaling and Metabolic Pathways
Several isomers of C10H9NO2 are involved in crucial biological pathways.
Indole-3-acetic acid (IAA) Biosynthesis and Signaling
Indole-3-acetic acid is the most common and physiologically active plant hormone of the auxin class, playing a central role in plant growth and development.[1] It is synthesized from tryptophan through several pathways.
Hippuric Acid Metabolism
Hippuric acid is a normal component of urine and its levels can be indicative of exposure to certain aromatic compounds. It is formed in the liver through the conjugation of benzoic acid with the amino acid glycine.[6]
Experimental Workflows
The following diagrams illustrate logical workflows for common experimental procedures in the characterization of C10H9NO2 isomers.
General Workflow for Physicochemical Property Determination
Workflow for Spectroscopic Structure Elucidation
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Hippuric acid | 495-69-2 [chemicalbook.com]
- 4. Hippuric Acid | C9H9NO3 | CID 464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. indole acetic acid, 87-51-4 [thegoodscentscompany.com]
- 6. Hippuric acid - Wikipedia [en.wikipedia.org]
- 7. Showing Compound Hippuric acid (FDB001819) - FooDB [foodb.ca]
- 8. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 9. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. orgchemboulder.com [orgchemboulder.com]
The Biological Versatility of Indolizine Derivatives: An In-depth Technical Guide for Drug Discovery Professionals
Introduction: Indolizine, a fused heterocyclic system isomeric to indole, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the significant biological activities of indolizine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of indolizine-based compounds.
Anticancer Activity
Indolizine derivatives have shown significant potential as anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a diverse range of human cancer cell lines.[1][2] Their planar structure facilitates intercalation with biomacromolecules, a key feature contributing to their antitumor properties.
Quantitative Anticancer Activity
The anticancer efficacy of various indolizine derivatives has been quantified using the half-maximal inhibitory concentration (IC50) values, which are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |
| Compound 5j | Hep-G2 (Hepatocellular Carcinoma) | 0.20 µg/mL | EGFR Kinase Inhibition |
| Compound 5g | Hep-G2 (Hepatocellular Carcinoma) | 0.29 µg/mL | Not Specified |
| Compound 5a | Hep-G2 (Hepatocellular Carcinoma) | 0.39 µg/mL | Not Specified |
| Compound 5d | Hep-G2 (Hepatocellular Carcinoma) | 0.48 µg/mL | Not Specified |
| Compound 6o | HepG2 (Liver) | 6.02 | EGFR and CDK-2 Inhibition |
| HCT-116 (Colon) | 5.84 | EGFR and CDK-2 Inhibition | |
| MCF-7 (Breast) | 8.89 | EGFR and CDK-2 Inhibition | |
| Compound 6m | HepG2 (Liver) | 11.97 | EGFR and CDK-2 Inhibition |
| HCT-116 (Colon) | 28.37 | EGFR and CDK-2 Inhibition | |
| MCF-7 (Breast) | 19.87 | EGFR and CDK-2 Inhibition | |
| cis-11 | DU-145 (Prostate) | 4.41 | Not Specified |
| MDA-MB-231 (Breast) | 1.01 | Not Specified | |
| Compound 8e | CAL-27 (Oral) | 47-117 nM | Tubulin Polymerization Inhibition |
| BT-20 (Breast) | 47-117 nM | Tubulin Polymerization Inhibition | |
| HGC-27 (Gastric) | 47-117 nM | Tubulin Polymerization Inhibition | |
| Compound 8h | CAL-27 (Oral) | 47-117 nM | Tubulin Polymerization Inhibition |
| BT-20 (Breast) | 47-117 nM | Tubulin Polymerization Inhibition | |
| HGC-27 (Gastric) | 47-117 nM | Tubulin Polymerization Inhibition | |
| Compound 8e | - | 1.3 µM | Tubulin Polymerization Inhibition |
| Compound 8h | - | 1.9 µM | Tubulin Polymerization Inhibition |
| Compound 7f | - | 1.2 µM | Tubulin Polymerization Inhibition |
| Paclitaxel | - | 1.2 µM | Tubulin Polymerization Inhibition |
| Verubulin | - | 0.9 µM | Tubulin Polymerization Inhibition |
Mechanisms of Anticancer Action
A primary mechanism of action for several potent anticancer indolizine derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][4] Microtubules are essential for mitotic spindle formation, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. These derivatives often bind to the colchicine-binding site on β-tubulin.
References
Illuminating the Core: A Technical Guide to the Fluorescent Properties of Indolizine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold, a unique bicyclic aromatic system, has emerged as a privileged structure in the development of novel fluorophores. Its inherent photophysical properties, coupled with the synthetic tractability to fine-tune its fluorescence characteristics, have positioned indolizine derivatives as powerful tools in cellular imaging, biosensing, and materials science. This in-depth technical guide explores the core fluorescent properties of indolizine scaffolds, providing a comprehensive overview of their photophysical data, detailed experimental methodologies, and insights into their applications in elucidating complex biological pathways.
Unveiling the Luminescence: Photophysical Properties of Indolizine Derivatives
The fluorescence of indolizine and its derivatives is intrinsically linked to their electronic structure. The fusion of a pyridine and a pyrrole ring creates a π-conjugated system that can be readily modified to modulate absorption and emission wavelengths, quantum yields, and Stokes shifts. The tunability of these properties through strategic substitution allows for the rational design of fluorophores for specific applications.
Structure-Property Relationships: A Quantitative Overview
The photophysical properties of indolizine scaffolds are highly sensitive to the nature and position of substituents on the bicyclic core. Electron-donating and electron-withdrawing groups can be strategically introduced to modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics. The following tables summarize key photophysical data for representative classes of indolizine derivatives, providing a comparative landscape for researchers.
Table 1: Photophysical Properties of Pyrido[3,2-b]indolizine Derivatives in DMSO
| Compound | R¹ | R² | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) |
| 1 | NO₂ | CO₂Et | 412 | 19,000 | 503 | 0.85 |
| 2 | CN | CO₂Et | 418 | 16,500 | 512 | 0.91 |
| 3 | H | CO₂Et | 435 | 10,500 | 528 | 0.65 |
| 4 | OMe | CO₂Et | 458 | 7,500 | 558 | 0.15 |
| 5 | Et | CO₂Et | 462 | 6,800 | 568 | 0.12 |
| 6 | H | Ac | 445 | 8,600 | 537 | 0.41 |
| 7 | H | CN | 428 | 13,000 | 515 | 0.95 |
Table 2: Photophysical Properties of Indolizine-Squaraine Dyes
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Ind-SQ1 | CH₂Cl₂ | 652 | 670 | 18 | 0.65 |
| Ind-SQ2 | CH₂Cl₂ | 726 | 750 | 24 | 0.12 |
| Ind-SQ3 | Methanol | 645 | 665 | 20 | 0.58 |
Table 3: Photophysical Properties of 2-(Indolizin-3-yl)acetamide Derivatives
| Compound | R | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) |
| 3aa | Morpholino | CH₂Cl₂ | 386 | 448 | 0.25 |
| 3ab | Piperidino | CH₂Cl₂ | 385 | 447 | 0.28 |
| 3ac | N,N-Dimethyl | CH₂Cl₂ | 384 | 446 | 0.22 |
| 3ad | N,N-Diethyl | CH₂Cl₂ | 385 | 447 | 0.26 |
From Benchtop to Application: Key Experimental Protocols
The successful development and application of fluorescent indolizine derivatives hinge on robust and reproducible experimental procedures. This section provides detailed methodologies for the synthesis and photophysical characterization of these compounds, as well as their application in cellular imaging.
Synthesis of Indolizine Scaffolds: A Multicomponent Approach
A versatile and efficient method for the synthesis of substituted indolizines is the one-pot, three-component reaction involving a pyridine derivative, an α-halo ketone, and an activated alkyne.
Protocol: Synthesis of Ethyl 2-phenylindolizine-1-carboxylate
-
Reactant Preparation: In a round-bottom flask, dissolve pyridine (1.0 mmol) and ethyl 2-bromo-3-oxo-3-phenylpropanoate (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Reaction Initiation: Add triethylamine (1.2 mmol) to the mixture and stir at room temperature for 30 minutes to form the pyridinium ylide in situ.
-
Cycloaddition: To the reaction mixture, add ethyl propiolate (1.1 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired ethyl 2-phenylindolizine-1-carboxylate.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Characterization of Fluorescent Properties
Accurate determination of the photophysical properties is essential for understanding the behavior of indolizine-based fluorophores.
Protocol: UV-Visible Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a stock solution of the indolizine derivative in a spectroscopic grade solvent (e.g., DMSO, ethanol, or dichloromethane) at a concentration of 1 mM. Prepare a series of dilutions to obtain solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.
-
UV-Visible Spectroscopy: Record the absorption spectra of the solutions using a UV-Vis spectrophotometer from 200 to 800 nm. Determine the wavelength of maximum absorption (λ_abs) and the molar absorption coefficient (ε).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λ_abs. Record the emission spectrum over a suitable wavelength range. Determine the wavelength of maximum emission (λ_em).
-
Quantum Yield Determination (Relative Method):
-
Select a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) that absorbs at a similar wavelength to the sample.
-
Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample under identical experimental conditions (e.g., excitation and emission slit widths).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.
-
Cellular Imaging with Indolizine Probes
The low cytotoxicity and good cell permeability of many indolizine derivatives make them excellent candidates for live-cell imaging.
Protocol: Staining and Imaging of Lipid Droplets
-
Cell Culture: Plate HeLa cells on glass-bottom dishes and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of the indolizine-based lipid droplet probe in DMSO.
-
Cell Staining: Dilute the stock solution in serum-free DMEM to a final concentration of 1-10 µM. Remove the culture medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for 15-30 minutes at 37°C.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Add fresh culture medium to the cells and image using a confocal fluorescence microscope equipped with the appropriate laser line for excitation and a detector for the emission wavelength of the probe.
Visualizing the Mechanism: Signaling Pathways and Workflows
The application of fluorescent indolizine probes extends to the investigation of complex cellular processes. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows where these scaffolds play a crucial role.
Caption: Workflow for the synthesis and screening of indolizine libraries.
Caption: Mechanism of action of indolizine-based tubulin inhibitors.
Caption: Postulated inhibition of the Wnt/β-catenin signaling pathway.
Future Directions and Conclusion
The field of fluorescent indolizine scaffolds is a rapidly evolving area of research. Future efforts will likely focus on the development of probes with even more desirable photophysical properties, such as longer emission wavelengths for deep-tissue imaging, larger Stokes shifts to minimize self-quenching, and enhanced photostability. Furthermore, the design of "smart" probes that respond to specific biological analytes or environmental changes will continue to be a major driver of innovation.
molecular structure and numbering of ethyl indolizine-2-carboxylate
A Comprehensive Technical Guide to Ethyl Indolizine-2-carboxylate
This guide provides an in-depth overview of the molecular structure, chemical properties, and synthesis of ethyl indolizine-2-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where indolizine derivatives are of significant interest due to their diverse pharmacological activities.
Molecular Structure and Numbering
Ethyl indolizine-2-carboxylate is a heterocyclic compound built upon a core indolizine scaffold. This scaffold consists of a fused pyridine and pyrrole ring system.[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl indolizine-2-carboxylate.[1] Its structure is defined by an ethyl carboxylate group attached at the 2-position of the indolizine ring.
The standard IUPAC numbering for the indolizine ring begins at the carbon atom adjacent to the nitrogen in the five-membered pyrrole ring and proceeds around this ring before numbering the carbons of the six-membered pyridine ring. The bridgehead nitrogen atom is assigned the number 4.[1]
Caption: Molecular structure and IUPAC numbering of ethyl indolizine-2-carboxylate.
Quantitative Data
The key physicochemical and spectroscopic data for ethyl indolizine-2-carboxylate are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| CAS Number | 153274-63-6 | [1] |
| Physical State | Solid | [1] |
| SMILES | CCOC(=O)C1=CN2C=CC=CC2=C1 | [1] |
| InChI Key | QGWGRWMQFFGAQV-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data
| Type | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.85 (d, J= 6.3 Hz, 1.0 Hz, 1H), 7.80 (s, 1H), 7.36 (d, J = 9.2 Hz, 1H), 6.83 (s, 1H), 6.68 (dd, J = 9.0 Hz, 6.3 Hz, 1H), 6.53 (td, J= 6.9 Hz, 1.2 Hz, 1H), 4.35 (q, J= 7.1 Hz, 2H), 1.38 (t, J= 7.1 Hz, 3H) | [1] |
Experimental Protocols
Synthesis of Ethyl Indolizine-2-carboxylate
A documented method for synthesizing ethyl indolizine-2-carboxylate is through the thermal cyclization of an acrylate precursor.[1][2]
-
Starting Material: Ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate
-
Procedure:
-
Add ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate (7.0 g, 28 mmol) to a 25 mL flask.
-
Heat the flask to 120 °C under a nitrogen atmosphere with stirring.[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete in approximately 55 minutes.[1][2]
-
Once the reaction is complete, dilute the mixture with 50 mL of a 5% Methanol:Ethyl Acetate solution.[1]
-
Purify the product by passing the diluted mixture through a thick pad of silica gel, eluting with 5% Methanol:Ethyl Acetate.[1]
-
Concentrate the collected eluent to yield the final product as a dark solid.
-
-
Yield: 4.02 g (21.2 mmol, 75% yield).[1]
Caption: Workflow for the synthesis of ethyl indolizine-2-carboxylate.
Further Synthetic Transformations
Ethyl indolizine-2-carboxylate is a versatile building block for creating more complex functionalized indolizines.[3] Key subsequent reactions include:
-
Hydrolysis: The ethyl ester can be saponified to the corresponding carboxylic acid using a base like potassium hydroxide in an ethanol/water mixture. This carboxylic acid is a key intermediate for forming amides and other derivatives.[3]
-
Halogenation: Bromination, typically at the 3-position, can be achieved using bromine in glacial acetic acid. This introduces a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3]
-
Hydrazinolysis: The ester can be converted to indolizine-2-carbohydrazide by refluxing with hydrazine hydrate in ethanol.[2]
These transformations enable the generation of diverse libraries of indolizine-based compounds for screening in drug discovery programs.[3]
References
Technical Guide: Crystal Structure of Methyl Indolizine-2-carboxylate and Related Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide addresses the crystal structure of methyl indolizine-2-carboxylate. Following a comprehensive search of crystallographic databases and peer-reviewed literature, no published single-crystal X-ray diffraction data for the target compound, this compound, was found.
Therefore, this guide provides a detailed analysis of the crystallographic data for its structural isomer, methyl 1H-indole-2-carboxylate , and representative substituted indolizine carboxylate derivatives . This information serves as a valuable reference for understanding the molecular geometry and packing of the core indolizine scaffold. Additionally, detailed experimental protocols for the synthesis of indolizine-2-carboxylates and for single-crystal X-ray diffraction are provided.
Comparative Crystallographic Data
While data for the specific target molecule is unavailable, the crystal structure of its common isomer, methyl 1H-indole-2-carboxylate, has been determined. Furthermore, crystal structures for various substituted indolizine carboxylates are available and provide insight into the geometry of the core heterocyclic system.
Crystal Structure of a Structural Isomer: Methyl 1H-Indole-2-carboxylate
The crystal structure of methyl 1H-indole-2-carboxylate provides a key crystallographic comparison point.
| Parameter | Methyl 1H-Indole-2-carboxylate |
| Chemical Formula | C₁₀H₉NO₂ |
| CCDC Number | 245238 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.6463(6) |
| b (Å) | 21.470(3) |
| c (Å) | 7.3961(9) |
| α (°) | 90 |
| β (°) | 112.015(4) |
| γ (°) | 90 |
| Volume (ų) | 831.24(17) |
| Z | 4 |
| Temperature (K) | 150 |
| R-factor (Rgt(F)) | 0.051 |
Crystal Structures of Substituted Indolizine Carboxylates
To illustrate the crystallography of the core indolizine ring, data from two representative substituted derivatives are presented.[1][2] These examples show how substituents can influence the crystal packing and unit cell dimensions.
| Parameter | Diethyl indolizine-1,3-dicarboxylate [1] | Ethyl 3-benzoylindolizine-1-carboxylate [2] |
| Chemical Formula | C₁₄H₁₅NO₄ | C₁₈H₁₅NO₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c (No. 14) | P2₁/c (No. 14) |
| a (Å) | 7.941(2) | 10.030(2) |
| b (Å) | 19.700(4) | 19.223(3) |
| c (Å) | 8.622(2) | 7.9652(17) |
| α (°) | 90 | 90 |
| β (°) | 101.770(3) | 103.073(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1320.5(5) | 1495.9(5) |
| Z | 4 | 4 |
| Temperature (K) | 291 | 291 |
| R-factor (R[F²>2σ(F²)]) | 0.050 | 0.048 |
Experimental Protocols
This section details relevant methodologies for the synthesis of the indolizine-2-carboxylate core and the general procedure for crystal structure determination.
Synthesis of Ethyl/Methyl Indolizine-2-carboxylate
The following protocol is adapted from a documented method for the synthesis of ethyl indolizine-2-carboxylate via thermal cyclization of an acrylate precursor. The synthesis of the methyl ester would follow the same procedure, substituting the corresponding methyl acrylate precursor.
Starting Material: Ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate or Methyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate.
Procedure:
-
Add the starting material (e.g., 7.0 g, 28 mmol of the ethyl ester) to a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the flask to 120 °C in an oil bath under a nitrogen atmosphere, with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 5% Methanol:Ethyl Acetate). The reaction is typically complete within 1 hour.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the crude mixture with 50 mL of 5% Methanol:Ethyl Acetate solution.
-
Purify the product by passing the solution through a short plug of silica gel, eluting with the same solvent mixture.
-
Combine the fractions containing the product and concentrate the eluent under reduced pressure to yield the final product, typically as a dark solid.
Single-Crystal X-Ray Diffraction Protocol
This is a generalized workflow for the determination of a molecular crystal structure.
1. Crystallization:
-
Dissolve the purified indolizine carboxylate compound in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or ethyl acetate).
-
Employ a slow evaporation or solvent diffusion technique. For example, place the solution in a small vial and leave it undisturbed in a larger, sealed container with a less polar anti-solvent (e.g., hexane).
-
Allow several days to weeks for single crystals of sufficient size and quality to form.
2. Data Collection:
-
Carefully select and mount a suitable single crystal on a goniometer head.
-
Place the mounted crystal onto a single-crystal X-ray diffractometer (e.g., a Bruker SMART APEX CCD or similar).
-
Cool the crystal to a low temperature (typically 100-150 K) using a nitrogen stream to minimize thermal vibrations.
-
Perform data collection using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
Process the collected diffraction data, including integration of reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXS). This provides an initial model of the molecular structure.
-
Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL). Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
-
The final refinement quality is assessed by the R-factor, goodness-of-fit (S), and residual electron density maps.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow from chemical synthesis to final structural analysis.
References
Methodological & Application
Application Notes and Protocols: Methyl Indolizine-2-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indolizine scaffold, a fused heterocyclic system containing a nitrogen atom at the bridgehead, is recognized as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities.[1][2][3] Among these, methyl indolizine-2-carboxylate and its analogues serve as a crucial starting point for the synthesis of novel therapeutic agents. These compounds have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, making them a focal point in modern drug discovery.[4][5][6][7] This document provides an overview of the applications of this compound derivatives, including key experimental data, detailed protocols for their synthesis and biological evaluation, and visualizations of relevant pathways and workflows.
Synthesis of Indolizine-2-carboxylate Derivatives
A prevalent and efficient method for constructing the indolizine core is the 1,3-dipolar cycloaddition reaction. This approach typically involves the reaction of a pyridinium ylide with an electron-deficient alkyne, such as methyl propiolate.[2][8]
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of a generic methyl 3-substituted-indolizine-1-carboxylate, a close analogue and common derivative class of the core topic.[2]
Materials:
-
Substituted 2-(bromomethyl)pyridine or similar pyridinium salt precursor
-
Methyl propiolate
-
Base (e.g., Triethylamine (TEA), Sodium Hydride (NaH))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., cyclohexane, ethyl acetate)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Ylide Generation: In a round-bottom flask under an inert atmosphere, dissolve the pyridinium salt precursor (1 mmol) in the anhydrous solvent (10 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the base (1.1 mmol) to the suspension to generate the pyridinium ylide in situ. Stir for 30 minutes at 0 °C.
-
Cycloaddition: To the ylide solution, add methyl propiolate (1.2 mmol) dropwise while maintaining the temperature at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the mixture by adding water (20 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of cyclohexane/ethyl acetate) to obtain the pure this compound derivative.[2]
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2]
Caption: Workflow for the synthesis of this compound derivatives.
Applications in Anti-Inflammatory Drug Discovery
Derivatives of this compound have emerged as potent anti-inflammatory agents, primarily through the inhibition of key enzymes and signaling molecules in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[4][9]
Mechanism of Action: COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. Selective inhibition of COX-2, which is induced during inflammation, over the constitutively expressed COX-1 is a key strategy to reduce gastrointestinal side effects.[4] Several methyl 3-(substituted benzoyl)-2-phenylindolizine-1-carboxylates have shown potent and selective COX-2 inhibitory activity.[4]
Caption: Inhibition of the COX-2 pathway by indolizine derivatives.
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Structure/Substituents | Target | IC₅₀ (µM) | Reference |
| 4e | 3-(4-Fluorobenzoyl)-7-methyl-2-phenyl | COX-2 | 6.71 | [4] |
| Indomethacin | (Reference Drug) | COX-2 | 7.02 | [4] |
| 4d | 7-(Trifluoromethyl)-3-(4-chlorobenzoyl) | COX-2 | Significantly reduces levels | [9] |
| 4e / 4f / 4a | 7-(Trifluoromethyl) derivatives | TNF-α | Significantly reduces levels | [9] |
| 4f / 4g / 4d | 7-(Trifluoromethyl) derivatives | IL-6 | Significantly reduces levels | [9] |
Protocol 2: In Vitro COX-2 Inhibitory Assay
This protocol outlines a common method to assess the COX-2 inhibitory potential of test compounds.[4]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (indolizine derivatives) and reference drug (e.g., Indomethacin)
-
Assay buffer (e.g., Tris-HCl)
-
Colorimetric or fluorometric probe (e.g., Amplex Red)
-
Microplate reader
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions to test a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the colorimetric/fluorometric probe to each well.
-
Inhibition Step: Add the diluted test compounds or reference drug to the respective wells. Include a control well with DMSO only (no inhibition) and a background well without the enzyme.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells (except the background) to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence or absorbance using a microplate reader. Take readings every minute for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.
Applications in Anticancer Drug Discovery
Indolizine derivatives have shown significant antiproliferative activity against a variety of human cancer cell lines, including melanoma, leukemia, and non-small cell lung cancer.[6] Mechanisms of action include the inhibition of tubulin polymerization and the disruption of key signaling pathways like EGFR.[6][10]
Quantitative Data: Antiproliferative Activity
| Compound ID | Structure/Substituents | Cell Line | Activity Metric | Value | Reference |
| 5c | Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate | HOP-62 (Lung) | GI% | >100 (Cytotoxic) | [6] |
| 5c | Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate | SNB-75 (CNS) | GI% | >100 (Cytotoxic) | [6] |
| 7a | Platinum(II) complex with methyl hydrazinecarbodithioate derivative of indolin-2-one | HCT-116 (Colon) | IC₅₀ | 1.89 µM | [11] |
| 7b | Platinum(II) complex with methyl hydrazinecarbodithioate derivative of indolin-2-one | MCF-7 (Breast) | IC₅₀ | 4.41 µM | [11] |
| 8e | 2-(4-chlorophenyl)-3-benzoyl-6-methoxyindolizine | HGC-27 (Gastric) | IC₅₀ | 10 nM | [10] |
| 8h | 2-(4-bromophenyl)-3-benzoyl-6-methoxyindolizine | HGC-27 (Gastric) | IC₅₀ | 15 nM | [10] |
Protocol 3: Cell Viability (MTS) Assay
This protocol details a colorimetric method to assess the effect of compounds on the metabolic activity and viability of cancer cells.[11]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and reference drug (e.g., Doxorubicin)
-
MTS reagent (containing phenazine methosulfate)
-
96-well cell culture plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubate the plate for another 48-72 hours.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37 °C. The viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ or GI₅₀ value.
Caption: General workflow for an in vitro anticancer cell viability assay.
Applications in Antimicrobial Drug Discovery
Indole-based scaffolds are present in many approved antimicrobial drugs.[12] Similarly, indolizine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing activity superior to conventional antibiotics like ampicillin and streptomycin.[12]
Quantitative Data: Antibacterial Activity
| Compound ID | Substituents | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |
| 8 | N-Derivative of (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | En. cloacae | 0.004 | 0.008 | [12] |
| 8 | (As above) | B. cereus | 0.03 | 0.06 | [12] |
| 11 | (As above) | B. cereus | 0.008 | 0.015 | [12] |
| 12 | (As above) | E. coli | 0.004 | 0.008 | [12] |
| Ampicillin | (Reference Drug) | E. coli | 0.5 | 1.0 | [12] |
| Streptomycin | (Reference Drug) | E. coli | 0.25 | 0.5 | [12] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Protocol 4: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Test compounds and reference antibiotics
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Incubator (37 °C)
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium to achieve a range of final concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) MBC Determination: To determine the MBC, take an aliquot from the wells that show no visible growth (at and above the MIC) and plate it onto an agar medium. Incubate the agar plates for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion
The this compound scaffold is a versatile and highly valuable platform for the development of new therapeutic agents. Derivatives have demonstrated potent activity across multiple disease areas, including inflammation, cancer, and infectious diseases. The synthetic accessibility of the indolizine core, particularly through methods like 1,3-dipolar cycloaddition, allows for extensive structural diversification to optimize potency, selectivity, and pharmacokinetic properties. The protocols and data presented here provide a foundational guide for researchers aiming to explore and exploit the therapeutic potential of this promising class of compounds in drug discovery pipelines.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 9. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, crystal structures and antitumor activity of two platinum(II) complexes with methyl hydrazinecarbodithioate derivatives of indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Functionalized Indolizines from Ethyl Indolizine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine, a nitrogen-containing heterocyclic scaffold and an isomer of indole, is a key structural motif in numerous biologically active compounds.[1] Derivatives of indolizine have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Ethyl indolizine-2-carboxylate is a readily available and versatile starting material for the synthesis of a diverse library of functionalized indolizine derivatives. This document provides detailed protocols for key synthetic transformations starting from ethyl indolizine-2-carboxylate, including hydrolysis, amidation, bromination, and palladium-catalyzed cross-coupling reactions, to facilitate the development of novel therapeutic agents.
Synthetic Strategy Overview
The functionalization of the indolizine core from ethyl indolizine-2-carboxylate is a multi-step process that allows for diversification at various positions of the heterocyclic ring. The general workflow involves initial modification of the ester group, followed by functionalization of the indolizine ring itself. This strategy enables the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.
Caption: General workflow for the functionalization of ethyl indolizine-2-carboxylate.
Key Synthetic Transformations and Protocols
Hydrolysis of Ethyl Indolizine-2-carboxylate
The saponification of the ethyl ester to the corresponding carboxylic acid is a crucial initial step for subsequent modifications, such as amidation.[2]
Experimental Protocol: A solution of ethyl indolizine-2-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL) is treated with potassium hydroxide (5.0 mmol). The reaction mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water (20 mL) and washed with diethyl ether (2 x 15 mL) to remove any unreacted starting material. The aqueous layer is then acidified to pH 3-4 with 1 M hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield indolizine-2-carboxylic acid.[1]
Table 1: Hydrolysis of Ethyl Indolizine-2-carboxylate
| Reactant | Reagents & Conditions | Product | Yield (%) | Reference |
| Ethyl indolizine-2-carboxylate | KOH, EtOH/H₂O, reflux, 2-4 h | Indolizine-2-carboxylic acid | >90 | [1] |
Amidation of Indolizine-2-carboxylic Acid
The carboxylic acid intermediate can be readily converted to a variety of amides using standard coupling agents. Propylphosphonic acid anhydride (T3P®) is a mild and efficient reagent for this transformation.[3]
Experimental Protocol: To a stirred solution of indolizine-2-carboxylic acid (1.0 mmol) in anhydrous chloroform (10 mL), add N,N-diisopropylethylamine (DIPEA) (3.0 mmol). Cool the mixture to between -20 °C and -10 °C. Slowly add a solution of propylphosphonic acid anhydride (T3P®) (1.5 mmol) in an appropriate solvent. Following the T3P® addition, add the desired amine or hydrazine derivative (1.2 mmol). Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired indolizine-2-carboxamide.[3]
Table 2: Synthesis of Indolizine-2-carboxamides using T3P®
| Amine | Product | Yield (%) | Reference |
| Hydrazine hydrate | Indolizine-2-carbohydrazide | 75 | [3] |
| Phenylhydrazine | N'-phenylindolizine-2-carbohydrazide | 72 | [3] |
| Aniline | N-phenylindolizine-2-carboxamide | 85 | [3] |
| Benzylamine | N-benzylindolizine-2-carboxamide | 88 | [3] |
Bromination of Ethyl Indolizine-2-carboxylate
To facilitate cross-coupling reactions, the indolizine core must first be halogenated. Bromination typically occurs at the 3-position.[2]
Experimental Protocol: To a solution of ethyl indolizine-2-carboxylate (1.0 mmol) in glacial acetic acid (10 mL) at room temperature, a solution of bromine (1.1 mmol) in glacial acetic acid (2 mL) is added dropwise. The reaction mixture is stirred for 1-2 hours, during which a precipitate may form. Reaction progress is monitored by TLC. Upon completion, the mixture is poured into ice-water (50 mL). The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol. The solid is dried under vacuum to yield ethyl 3-bromoindolizine-2-carboxylate.[2]
Table 3: Bromination of Ethyl Indolizine-2-carboxylate
| Reactant | Reagents & Conditions | Product | Yield (%) | Reference |
| Ethyl indolizine-2-carboxylate | Br₂, glacial acetic acid, RT, 1-2 h | Ethyl 3-bromoindolizine-2-carboxylate | ~90 | [2] |
Palladium-Catalyzed Cross-Coupling Reactions
The 3-bromoindolizine intermediate is a versatile substrate for various palladium-catalyzed cross-coupling reactions to introduce aryl, alkynyl, and amino functionalities.
References
The Versatility of Methyl Indolizine-2-carboxylate in Medicinal Chemistry: A Detailed Overview of its Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl indolizine-2-carboxylate and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This versatile heterocyclic core serves as a foundational building block for the development of novel therapeutic agents targeting a range of diseases, from inflammatory conditions to cancer and microbial infections. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways involved in the biological activities of this promising class of compounds.
Application Notes
The indolizine nucleus, an isomer of indole, has garnered considerable attention due to its presence in various natural products and its synthetic accessibility. The introduction of a methyl carboxylate group at the 2-position provides a key handle for further chemical modifications, allowing for the generation of diverse libraries of compounds with tailored biological activities. The primary areas of application for this compound derivatives in medicinal chemistry include:
-
Anti-inflammatory Agents: Derivatives of this compound have been investigated as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. By selectively targeting COX-2 over the COX-1 isoform, these compounds have the potential to offer anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: The indolizine scaffold is a constituent of several natural products with cytotoxic properties. Synthetic derivatives of this compound have been shown to exhibit significant anticancer activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through pathways such as the mitochondria-p53 pathway and the inhibition of key signaling pathways like PI3K/Akt, which are crucial for cancer cell survival and proliferation. Some derivatives also act as microtubule destabilizers, leading to cell cycle arrest in the G2/M phase.
-
Antimicrobial Agents: The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Indolizine-2-carboxylate derivatives have demonstrated promising activity against a range of pathogenic microbes. Their proposed mechanisms of action include the inhibition of essential bacterial enzymes, such as protein tyrosine phosphatases, and disruption of the microbial cell membrane.
Quantitative Data Summary
The following tables summarize the biological activities of various this compound derivatives from published studies.
Table 1: Anti-inflammatory Activity of Indolizine Derivatives
| Compound | Target | IC50 (µM) | Cell Line/Enzyme | Reference |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 5.84 | Human recombinant | [1] |
| Indomethacin (Reference) | COX-2 | 6.84 | Human recombinant | [1] |
Table 2: Anticancer Activity of Indolizine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Indolizine Derivative 'C3' | HepG2 (Liver Cancer) | Not specified | Induction of apoptosis via mitochondria-p53 pathway | [2][3] |
| Dithiolation Indolizine 'C8' | A549 (Lung Cancer) | ~15-30 µg/mL | Induction of apoptosis via intrinsic pathways, G2/M phase arrest | [4][5] |
| Indolizine Derivative '8e' | CAL-27 (Oral Cancer) | 0.047 | Microtubule destabilizer | [6] |
| Indolizine Derivative '8h' | BT-20 (Breast Cancer) | 0.117 | Microtubule destabilizer | [6] |
Table 3: Antimicrobial Activity of Indolizine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Indolizine-1-carbonitrile '5b' | Candida species | 8-32 | [7] |
| Indolizine-1-carbonitrile '5g' | Gram-positive & Gram-negative bacteria | 16-256 | [7] |
| Pyrazolyl-indolizine '13' | Salmonella typhimurium | Not specified (Increased cell membrane oxidation) | [8] |
| Pyrazolyl-indolizine '9' | Pseudomonas aeruginosa | Not specified (Increased lipid peroxidation) | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays used to evaluate the activity of this class of compounds.
Protocol 1: Synthesis of Methyl 3-(quinolin-2-yl)indolizine-1-carboxylate[9][10][11]
This protocol describes a 1,3-dipolar cycloaddition reaction, a common method for synthesizing the indolizine core.
Materials:
-
1-((Quinol-2-yl)methyl)pyridinium iodide
-
Methyl propiolate
-
Sodium hydride (50% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Cyclohexane and Ethyl acetate (for elution)
Procedure:
-
To a suspension of 50% sodium hydride (1.25 mmol) in 10 mL of anhydrous THF at 0 °C, add 1-((quinol-2-yl)methyl)pyridinium iodide (1 mmol) and methyl propiolate (1.5 mmol).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 24 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel, using a mixture of cyclohexane and ethyl acetate (2:1) as the eluent to obtain the desired product.
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol is a general guideline for assessing the COX-2 inhibitory activity of test compounds. Commercial kits are also available for this purpose.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX Assay Buffer
-
COX Probe (e.g., fluorometric)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and the COX-2 enzyme in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include wells with a known COX-2 inhibitor as a positive control and wells with DMSO as a vehicle control.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence (or absorbance, depending on the probe) kinetically over a period of 5-10 minutes at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
Test compounds
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C to allow the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanistic Visualizations
The biological effects of this compound derivatives are mediated through the modulation of specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.
Caption: COX-2 Signaling Pathway and Inhibition by Indolizine Derivatives.
Caption: Mitochondria-p53 Mediated Apoptosis Induced by Indolizine Derivatives.
Caption: General Experimental Workflow for Indolizine-based Drug Discovery.
Conclusion
This compound serves as a valuable and versatile starting point for the development of a wide range of biologically active compounds. Its derivatives have shown significant promise as anti-inflammatory, anticancer, and antimicrobial agents. The synthetic accessibility of the indolizine core, coupled with the potential for diverse functionalization at the 2-carboxylate position and other sites on the heterocyclic ring, makes this scaffold highly attractive for medicinal chemists. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dithiolation indolizine exerts viability suppression effects on A549 cells via triggering intrinsic apoptotic pathways and inducing G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Indolizine-2-Carboxylate: A Versatile Fluorescent Probe for Cellular Imaging and Sensing Applications
Introduction
Methyl indolizine-2-carboxylate is a heterocyclic organic compound belonging to the indolizine class, which is recognized for its significant fluorescence properties.[1] The indolizine core, an isomer of indole, provides a rigid, planar structure that is conducive to strong fluorescence emission.[2] This, combined with the potential for straightforward chemical modification, makes this compound and its derivatives highly attractive candidates for the development of novel fluorescent probes.[3] These probes have found applications in various fields, including cell imaging, pH sensing, and the detection of specific analytes.[4] The small size and potential for good cell permeability of indolizine-based fluorophores are advantageous for intracellular studies. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a fluorescent probe for researchers, scientists, and drug development professionals.
Photophysical Properties
| Parameter | Value (Approximated) | Solvent | Reference |
| Absorption Maximum (λ_abs) | 350 - 400 nm | Dichloromethane (DCM) | [6] |
| Emission Maximum (λ_em) | 450 - 500 nm | Dichloromethane (DCM) | [6] |
| Quantum Yield (Φ_f) | 0.3 - 0.7 | Dichloromethane (DCM) | [5][7] |
| Stokes Shift | 100 - 150 nm | Dichloromethane (DCM) | [7] |
| Fluorescence Lifetime (τ) | 2 - 5 ns | Various | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods, with the 1,3-dipolar cycloaddition reaction being a common and efficient approach.[2][3] This method involves the reaction of a pyridinium ylide with an electron-deficient alkyne, such as methyl propiolate.
Protocol: Synthesis via 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Pyridine
-
Methyl 2-bromoacetate
-
Methyl propiolate
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Formation of the Pyridinium Salt:
-
In a round-bottom flask, dissolve pyridine (1.0 eq) in anhydrous DCM.
-
Add methyl 2-bromoacetate (1.1 eq) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The formation of a white precipitate indicates the pyridinium salt.
-
Filter the precipitate and wash with anhydrous diethyl ether.
-
Dry the pyridinium salt under vacuum.
-
-
1,3-Dipolar Cycloaddition:
-
Suspend the dried pyridinium salt (1.0 eq) in anhydrous DCM.
-
Add methyl propiolate (1.2 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
-
Application Notes
Live-Cell Imaging
This compound can be utilized as a fluorescent probe for imaging the cytoplasm of live cells due to its potential for cell permeability and inherent fluorescence.
Principle: The lipophilic nature of the ester group can facilitate the passive diffusion of the molecule across the cell membrane. Once inside the cell, the indolizine core exhibits fluorescence upon excitation with an appropriate wavelength of light, allowing for visualization of the cellular cytoplasm.
Advantages:
-
Small Molecular Size: Minimizes potential steric hindrance and cellular perturbation.
-
Tunable Photophysical Properties: Derivatives can be synthesized to achieve desired excitation and emission wavelengths.
-
Good Photostability: Indolizine derivatives often exhibit good resistance to photobleaching, enabling longer imaging times.
Limitations:
-
Non-specific Staining: As a general cytoplasmic stain, it may not be suitable for targeting specific organelles without further modification.
-
Potential for Cytotoxicity: As with any exogenous probe, cytotoxicity should be evaluated for the specific cell line and experimental conditions.
Fluorescent pH Sensor
The fluorescence of indolizine derivatives can be sensitive to the surrounding pH, making them potential candidates for the development of fluorescent pH sensors.
Principle: The nitrogen atom in the indolizine ring can be protonated or deprotonated depending on the pH of the environment. This change in protonation state can alter the electronic structure of the fluorophore, leading to a change in its fluorescence intensity or a shift in its emission wavelength. By calibrating this fluorescence response against known pH values, the probe can be used to measure intracellular or extracellular pH.
Design Strategy: To enhance pH sensitivity, the indolizine core can be functionalized with acidic or basic moieties. For instance, hydrolysis of the methyl ester to the corresponding carboxylic acid would introduce a pH-sensitive group.
Experimental Protocols
Protocol 1: Live-Cell Cytoplasmic Staining
This protocol provides a general guideline for using this compound for live-cell imaging. Optimization of probe concentration and incubation time may be required for different cell types.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Cell culture medium (e.g., DMEM, MEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or CFP channel)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium. The final concentration typically ranges from 1 to 10 µM.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe working solution to the cells.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-30 minutes.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope. Excite the probe around 350-400 nm and collect the emission between 450-500 nm.
Protocol 2: Development of a Fluorescent pH Sensor (General Strategy)
This protocol outlines the general steps to evaluate and utilize a pH-sensitive indolizine derivative as a fluorescent pH sensor.
Materials:
-
pH-sensitive indolizine probe (e.g., indolizine-2-carboxylic acid)
-
Buffers of known pH values (e.g., citrate-phosphate buffer for pH 3-7, Tris-HCl buffer for pH 7-9)
-
Fluorometer or fluorescence plate reader
-
Live cells (for intracellular pH measurement)
-
Digitonin or other permeabilizing agent (for intracellular pH calibration)
Procedure:
-
In Vitro pH Titration:
-
Prepare a series of solutions of the fluorescent probe at a constant concentration in buffers of varying pH.
-
Measure the fluorescence emission spectra of each solution using a fluorometer.
-
Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two different wavelengths for ratiometric probes) against pH to generate a calibration curve.
-
Determine the pKa of the probe from the calibration curve.
-
-
Intracellular pH Measurement (General Workflow):
-
Load the cells with the pH-sensitive probe as described in Protocol 1.
-
Acquire fluorescence images of the cells.
-
To calibrate the intracellular fluorescence signal, an in situ calibration is performed. This involves treating the cells with a permeabilizing agent like digitonin in the presence of high-potassium buffers of known pH. This collapses the natural pH gradients across the cell membranes, allowing the intracellular pH to equilibrate with the external buffer.
-
Acquire fluorescence images of the permeabilized cells in each calibration buffer.
-
Generate an intracellular pH calibration curve by plotting the fluorescence intensity (or ratio) against the known pH of the buffers.
-
Use this calibration curve to convert the fluorescence intensity of the intact, probe-loaded cells into intracellular pH values.
-
Conclusion
This compound and its derivatives represent a promising class of fluorescent probes with significant potential in cell biology and drug discovery. Their straightforward synthesis, tunable photophysical properties, and small size make them versatile tools for a range of applications. The protocols provided herein offer a starting point for researchers to explore the utility of these compounds in their own experimental systems. Further research into the development of targeted indolizine-based probes will undoubtedly expand their applications in understanding complex biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate [mdpi.com]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strongly fluorescent indolizine-based coumarin analogs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01216J [pubs.rsc.org]
- 6. iris.cnr.it [iris.cnr.it]
- 7. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Alkaline Hydrolysis of Ethyl Indolizine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indolizine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Ethyl indolizine-2-carboxylate is a readily available and versatile building block for the synthesis of more complex indolizine-based compounds.[2] The hydrolysis of the ethyl ester to its corresponding carboxylic acid, indolizine-2-carboxylic acid, is a crucial first step for many subsequent derivatizations, such as amide bond formation, which allows for the creation of diverse compound libraries for drug discovery and development.[1][3]
This application note provides a detailed and robust protocol for the alkaline hydrolysis (saponification) of ethyl indolizine-2-carboxylate to yield indolizine-2-carboxylic acid.
General Reaction Scheme
The saponification of ethyl indolizine-2-carboxylate is an alkaline hydrolysis reaction where the ester is heated with a base, such as potassium hydroxide, to yield the corresponding carboxylate salt.[4][5][6] Subsequent acidification protonates the carboxylate to precipitate the desired carboxylic acid.
Chemical reaction for the hydrolysis of ethyl indolizine-2-carboxylate.
Experimental Protocol
This protocol details the procedure for the hydrolysis of ethyl indolizine-2-carboxylate on a 1.0 mmol scale. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
Materials and Reagents:
-
Ethyl indolizine-2-carboxylate (1.0 mmol)
-
Potassium hydroxide (KOH) (5.0 mmol)
-
Ethanol (10 mL)
-
Deionized Water (for reaction and workup)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
TLC plates (e.g., silica gel 60 F254)
-
Appropriate TLC eluent (e.g., ethyl acetate/hexane mixture)
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel (100 mL)
-
Büchner funnel and flask
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve ethyl indolizine-2-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).[1]
-
Addition of Base: Add potassium hydroxide (5.0 mmol) to the solution.[1]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Stir the reaction for 2-4 hours.[1] Monitor the reaction's completion by TLC, observing the disappearance of the starting material spot.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[1]
-
Aqueous Workup: Dilute the remaining aqueous solution with 20 mL of water. To remove any unreacted starting material, transfer the solution to a separatory funnel and wash with diethyl ether (2 x 15 mL).[1] Discard the organic layers.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution to a pH of 3-4 by adding 1 M hydrochloric acid dropwise while stirring.[1] The product, indolizine-2-carboxylic acid, will precipitate as a solid.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1]
-
Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual salts. Dry the product under vacuum to yield pure indolizine-2-carboxylic acid.[1]
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the hydrolysis of ethyl indolizine-2-carboxylate.
| Starting Material | Product | Reagents and Conditions | Typical Yield |
| Ethyl indolizine-2-carboxylate | Indolizine-2-carboxylic acid | KOH, Ethanol/Water, Reflux, 2-4 h | >90% |
| Table 1: Summary of the hydrolysis reaction of ethyl indolizine-2-carboxylate.[1] |
Visualized Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of indolizine-2-carboxylic acid from ethyl indolizine-2-carboxylate.
Conclusion
This application note provides a comprehensive and reliable protocol for the alkaline hydrolysis of ethyl indolizine-2-carboxylate. The procedure is straightforward, high-yielding, and results in the formation of indolizine-2-carboxylic acid, a key intermediate for the synthesis of functionalized indolizine derivatives.[1] This protocol serves as a foundational method for researchers in medicinal chemistry and drug development to access a versatile scaffold for creating novel compounds with potential therapeutic applications.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Indolizine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The development of efficient and versatile synthetic methodologies to access and functionalize the indolizine scaffold is of paramount importance in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the synthesis and diversification of functionalized indolizines, offering high efficiency, broad substrate scope, and excellent regioselectivity.
These application notes provide a detailed overview of key palladium-catalyzed cross-coupling methodologies for the functionalization of indolizine derivatives. Detailed experimental protocols for major cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, as well as direct C-H functionalization, are presented. Quantitative data from selected literature is summarized in tables for easy comparison of reaction conditions and yields.
General Considerations for Palladium-Catalyzed Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful selection of several key parameters:
-
Palladium Precatalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂) and the phosphine or N-heterocyclic carbene (NHC) ligand is crucial for catalytic activity and selectivity. The ligand stabilizes the palladium center, influences the rates of oxidative addition and reductive elimination, and can control the regioselectivity of the reaction.
-
Base: The base plays a critical role in the catalytic cycle, often participating in the transmetalation step (in Suzuki and Sonogashira couplings) or facilitating the deprotonation of the nucleophile (in Buchwald-Hartwig amination). Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).
-
Solvent: The solvent must be capable of dissolving the reactants and catalyst system and is often a polar aprotic solvent such as DMF, DMSO, NMP, dioxane, or toluene. The choice of solvent can significantly impact reaction rates and yields.[1][2][3]
-
Temperature: Most cross-coupling reactions require elevated temperatures (typically 80-120 °C) to achieve efficient conversion.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Therefore, reactions are typically carried out under an inert atmosphere of nitrogen or argon.
Direct C-H Functionalization of Indolizines
Direct C-H functionalization has emerged as an atom-economical and efficient strategy for the arylation and vinylation of the indolizine core, avoiding the need for pre-functionalized starting materials. The electron-rich nature of the indolizine ring makes it susceptible to electrophilic attack, and palladium catalysis can facilitate this transformation.
The C3-position of the indolizine ring is the most nucleophilic and sterically accessible, making it the primary site for direct C-H functionalization.[4] However, methods for C1-functionalization have also been developed.[3]
Palladium-Catalyzed C3-Arylation of Indolizines
Direct arylation at the C3 position can be achieved by reacting an indolizine derivative with an aryl halide in the presence of a palladium catalyst and a base. Mechanistic studies suggest that this reaction often proceeds through an electrophilic substitution pathway.[5]
Table 1: Palladium-Catalyzed C3-Arylation of Indolizine Derivatives [5]
| Entry | Indolizine Substrate | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylindolizine | 4-Nitrobromobenzene | PdCl₂(PPh₃)₂ (5) | KOAc (2) | NMP | 100 | 1 | 95 |
| 2 | 2-Phenylindolizine | 4-Nitrobromobenzene | PdCl₂(PPh₃)₂ (5) | KOAc (2) | NMP | 100 | 1 | 98 |
| 3 | 2-Carboethoxyindolizine | 4-Nitrobromobenzene | PdCl₂(PPh₃)₂ (5) | KOAc (2) | NMP | 100 | 1.5 | 92 |
| 4 | 2-Methylindolizine | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ (5) | KOAc (2) | NMP | 100 | 2 | 85 |
| 5 | 2-Phenylindolizine | 2-Bromopyridine | PdCl₂(PPh₃)₂ (5) | KOAc (2) | NMP | 100 | 3 | 75 |
Experimental Protocol: General Procedure for C3-Arylation of Indolizines[5]
-
To a reaction tube, add the indolizine derivative (1.0 mmol), aryl bromide (1.2 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and potassium acetate (2.0 mmol).
-
Add N-methyl-2-pyrrolidone (NMP) (2 mL) and water (2.0 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for the time indicated in Table 1.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a haloindolizine and an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is widely used due to the stability and low toxicity of the boron reagents.[6][7][8]
Palladium-Catalyzed Oxidative Suzuki Coupling at the C3-Position
An oxidative variant of the Suzuki coupling allows for the direct C-H functionalization of the C3-position of indolizine with arylboronic acids, using oxygen as a green oxidant.[9]
Table 2: Palladium-Catalyzed Oxidative Suzuki Coupling of Indolizines [9]
| Entry | Indolizine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indolizine | Phenylboronic acid | Pd(OAc)₂ (10) | Picolinic acid (20) | DMF | 100 | 24 | 82 |
| 2 | 2-Methylindolizine | Phenylboronic acid | Pd(OAc)₂ (10) | None | DMF | 100 | 12 | 95 |
| 3 | 2-Phenylindolizine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10) | None | DMF | 100 | 12 | 92 |
| 4 | Indolizine | 4-Acetylphenylboronic acid | Pd(OAc)₂ (10) | Picolinic acid (20) | DMF | 100 | 24 | 75 |
Experimental Protocol: General Procedure for Oxidative Suzuki Coupling[9]
-
To a Schlenk tube, add the indolizine (0.5 mmol), arylboronic acid (1.0 mmol), and Pd(OAc)₂ (0.05 mmol). For unsubstituted indolizine, add picolinic acid (0.1 mmol).
-
Add DMF (3 mL) to the tube.
-
Stir the mixture under an oxygen atmosphere (balloon) at 100 °C for the time indicated in Table 2.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a haloindolizine and a terminal alkyne, providing access to valuable alkynyl-substituted indolizine derivatives.[10][11][12][13] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[12]
Table 3: Sonogashira Coupling of Haloindolizines [11]
| Entry | Haloindolizine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodo-N,N-dimethylaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N (excess) | Et₃N | 50 | 2 | 98 |
| 2 | 2-Iodo-N,N-dimethylaniline | 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N (excess) | Et₃N | 50 | 2 | 95 |
| 3 | 2-Iodo-4-nitro-N,N-dimethylaniline* | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N (excess) | Et₃N | 50 | 2 | 99 |
| 4 | 3-Iodo-6-methyl-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Diisopropylamine (7) | THF | RT | 3 | 89 |
* Note: These are precursors that cyclize to form indolizine derivatives in a subsequent step.
Experimental Protocol: General Procedure for Sonogashira Coupling[11]
-
To a solution of the haloindolizine or its precursor (0.81 mmol) in THF (5 mL) at room temperature, add sequentially PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.025 equiv), diisopropylamine (7.0 equiv), and the terminal alkyne (1.1 equiv).
-
Stir the reaction mixture for 3 hours.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of a haloindolizine with an alkene to form a vinyl-substituted indolizine.[14][15][16] While specific examples on the indolizine core are less common in readily available literature, the general principles can be applied.
Table 4: General Conditions for Heck Reaction of Heteroaryl Halides
| Entry | Heteroaryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Aryl Bromide | Styrene | Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) | Et₃N (2) | DMF | 80-120 | 2-24 |
| 2 | Aryl Iodide | Acrylate | PdCl₂(PPh₃)₂ (2-5) | - | K₂CO₃ (2) | Acetonitrile | 80-100 | 4-12 |
Experimental Protocol: General Procedure for Heck Reaction[15]
-
In a Schlenk tube, combine the haloindolizine (1.0 mmol), alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and base (e.g., Et₃N, 2.0 mmol).
-
Add a suitable solvent (e.g., DMF, 5 mL).
-
Degas the mixture and then heat under an inert atmosphere at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC).
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling a haloindolizine with an amine in the presence of a palladium catalyst and a strong base.[17][18] This reaction provides access to amino-substituted indolizine derivatives.
Table 5: General Conditions for Buchwald-Hartwig Amination of Heteroaryl Halides
| Entry | Heteroaryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Aryl Bromide | Primary Amine | Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu (1.4) | Toluene | 80-110 | 6-24 |
| 2 | Aryl Chloride | Secondary Amine | Pd(OAc)₂ (2-5) | XPhos (4-10) | K₃PO₄ (2) | Dioxane | 100-120 | 12-48 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[5]
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), a suitable phosphine ligand (e.g., BINAP, 2 mol%), and a base (e.g., NaOtBu, 1.4 mmol).
-
Add the haloindolizine (1.0 mmol) and the amine (1.2 mmol).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) until the reaction is complete.
-
Cool the mixture, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Sonogashira coupling.
Caption: Catalytic cycle for the Heck reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling.
References
- 1. Negishi coupling: an easy progress for C–C bond construction in total synthesis | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 3. scite.ai [scite.ai]
- 4. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Palladium catalyzed oxidative Suzuki coupling reaction of indolizine at the 3-position using oxygen gas as the only oxidant - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Synthesis and Evaluation of Indolizine-2-Carboxamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and biological evaluation of indolizine-2-carboxamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer and anti-inflammatory properties. These notes offer a comprehensive guide, from chemical synthesis to biological screening, to facilitate the exploration of novel indolizine-based therapeutic agents.
I. Synthetic Protocols
The synthesis of indolizine-2-carboxamide derivatives typically involves a multi-step process, beginning with the construction of the indolizine core, followed by the formation of the carboxamide linkage.
Synthesis of Indolizine-2-carboxylic Acid Precursors
A common route to indolizine-2-carboxylic acids involves the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an appropriate dipolarophile, such as an acrylate derivative. The resulting ester is then hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol: Synthesis of Ethyl Indolizine-2-carboxylate via 1,3-Dipolar Cycloaddition
-
Formation of Pyridinium Ylide: To a solution of pyridine and an α-halo-carbonyl compound (e.g., ethyl bromoacetate) in a suitable solvent like acetone, add a base such as triethylamine. Stir the reaction mixture at room temperature to generate the pyridinium ylide in situ.
-
Cycloaddition: To the ylide solution, add an electron-deficient alkyne, such as ethyl propiolate. The reaction is often carried out at room temperature or with gentle heating.
-
Work-up and Purification: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the ethyl indolizine-2-carboxylate.
Experimental Protocol: Hydrolysis to Indolizine-2-carboxylic Acid
-
To a solution of ethyl indolizine-2-carboxylate in a mixture of ethanol and water, add a base such as potassium hydroxide or sodium hydroxide.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the indolizine-2-carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the pure carboxylic acid.
Synthesis of Indolizine-2-carboxamide Derivatives
The final step involves the coupling of the indolizine-2-carboxylic acid with a desired amine or hydrazine derivative. Modern coupling reagents are employed to facilitate efficient amide bond formation.
Experimental Protocol: Amide Coupling using Propylphosphonic Anhydride (T3P®) [1][2]
-
To a stirred solution of the indolizine-2-carboxylic acid in an anhydrous solvent such as chloroform or dichloromethane, add N,N-diisopropylethylamine (DIPEA).
-
Cool the resulting mixture to a temperature between -20 °C and -10 °C.[1]
-
Slowly add a solution of propylphosphonic anhydride (T3P®) to the reaction mixture.[1][2]
-
After the addition of T3P®, add the corresponding amine or hydrazine derivative.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired indolizine-2-carboxamide.
Synthetic Workflow
Caption: General workflow for the synthesis of indolizine-2-carboxamides.
II. Biological Evaluation Protocols
In Vitro Anticancer Activity
Experimental Protocol: MTT Assay for Cytotoxicity [2][3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indolizine-2-carboxamide derivatives and incubate for another 48-72 hours.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Experimental Protocol: Tubulin Polymerization Assay
Some indolizine derivatives exert their anticancer effects by inhibiting tubulin polymerization. This can be assessed using an in vitro tubulin polymerization assay.
-
Reaction Setup: In a 96-well plate, add purified tubulin protein to a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP.
-
Compound Addition: Add various concentrations of the indolizine-2-carboxamide derivatives to the wells. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) can be used as controls.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate the IC50 value for the inhibition of tubulin polymerization.
In Vitro and In Vivo Anti-inflammatory Activity
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
The anti-inflammatory activity of indolizine derivatives can be evaluated by their ability to inhibit cyclooxygenase (COX) enzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (arachidonic acid).
-
Compound Incubation: In a 96-well plate, pre-incubate the enzymes with various concentrations of the indolizine-2-carboxamide derivatives or a reference drug (e.g., indomethacin, celecoxib).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the product of the reaction (e.g., prostaglandin E2) using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization and Grouping: Acclimatize male Wistar rats for at least one week. Divide the animals into groups: control (vehicle), positive control (e.g., indomethacin), and test groups for different doses of the indolizine-2-carboxamide derivatives.
-
Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally.
-
Induction of Inflammation: After a specified time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each test group compared to the control group.
III. Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of indolizine-2-carboxamide derivatives is highly dependent on the nature and position of substituents on the indolizine core and the carboxamide moiety.
Anticancer Activity Data
| Compound ID | R1 (at position 5) | R2 (Amide substituent) | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | Cl | 2-Phenylethyl | A-549 (Lung) | 3.70 | [3] |
| 5d | Cl | 2-(4-Morpholinophenyl)ethyl | A-549 (Lung) | 1.05 | [3] |
| 5e | Cl | 2-(4-(2-Methylpyrrolidin-1-yl)phenyl)ethyl | A-549 (Lung) | 0.95 | [3] |
| 6i | H | Thiazolyl-hydrazine derivative | MCF-7 (Breast) | 6.10 ± 0.4 | [1][4] |
| 6v | H | Thiazolyl-hydrazine derivative | MCF-7 (Breast) | 6.49 ± 0.3 | [1][4] |
SAR Summary for Anticancer Activity:
-
The presence of a chlorine atom at the 5-position of the indole ring appears to be favorable for activity.[3]
-
The nature of the substituent on the phenethyl tail of the carboxamide has a significant impact on potency, with cyclic amine moieties like morpholine and 2-methylpyrrolidine enhancing activity.[3]
-
Thiazolyl-hydrazine containing carboxamide derivatives have shown promising cytotoxicity against breast cancer cell lines.[1][4]
Anti-inflammatory Activity Data
| Compound ID | R (at position 7) | Benzoyl Substituent | COX-2 IC50 (µM) | Reference |
| 5a | Methoxy | 4-Cyano | 5.84 ± 0.03 | [5] |
| 5b | Methoxy | 4-Nitro | 6.73 ± 0.03 | [5] |
| 5c | Methoxy | 4-Bromo | 6.99 ± 0.03 | [5] |
| 5d | Methoxy | 3-Methoxy | 8.49 ± 0.03 | [5] |
| Indomethacin | - | - | 6.84 ± 0.03 | [5] |
| Celecoxib | - | - | 0.05 ± 0.03 | [5] |
SAR Summary for Anti-inflammatory Activity:
-
7-methoxy indolizine derivatives have been investigated as bioisosteres of indomethacin.[6]
-
Electron-withdrawing groups at the para-position of the 3-benzoyl substituent, such as cyano and nitro, appear to be favorable for COX-2 inhibitory activity.[5]
-
An electron-donating group at the meta-position, like methoxy, resulted in decreased activity.[5]
IV. Signaling Pathways
Indolizine-2-carboxamide derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation.
Anticancer Signaling Pathways
Many anticancer agents function by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression. Indolizine-2-carboxamides have been shown to target key proteins in these pathways, such as EGFR and CDK2, and to disrupt microtubule dynamics by inhibiting tubulin polymerization.[3]
EGFR/CDK2 and Apoptosis Signaling Pathway
Caption: Inhibition of EGFR/CDK2 and induction of apoptosis by indolizine-2-carboxamides.
Tubulin Polymerization Inhibition
Caption: Mechanism of action of tubulin polymerization inhibitors.
Anti-inflammatory Signaling Pathway
Certain indolizine derivatives have been shown to exert their anti-inflammatory effects by modulating the NF-κB and PPAR-γ signaling pathways.[7] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory genes, while PPAR-γ is a nuclear receptor with anti-inflammatory properties.
NF-κB and PPAR-γ Signaling in Inflammation
References
- 1. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Dipolar Cycloaddition for Indolizine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine, a nitrogen-containing heterocyclic compound, is a crucial scaffold in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties exhibited by its derivatives.[1][2][3] As structural isomers of indole, indolizine-based compounds are integral to numerous natural alkaloids and have been developed as therapeutic agents for a range of diseases, including cancer, microbial infections, and inflammatory conditions.[4][5]
Among the various synthetic routes, the 1,3-dipolar cycloaddition reaction is one of the most powerful and widely utilized methods for constructing the indolizine core.[6][7] This approach typically involves the reaction of a pyridinium ylide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene, to form the five-membered pyrrole ring fused to the pyridine core.[8][9] This method is valued for its efficiency, high atom economy, and the ability to introduce a wide range of substituents, making it a cornerstone for the synthesis of functionalized indolizine libraries.[1][10]
Application Notes
General Mechanism and Principle
The synthesis of indolizines via 1,3-dipolar cycloaddition is a concerted, pericyclic reaction involving the 4 π-electrons of a 1,3-dipole and the 2 π-electrons of a dipolarophile.[9][11] The most common pathway involves three key steps:
-
Generation of the 1,3-Dipole: A pyridinium ylide is typically generated in situ by the deprotonation of an N-substituted pyridinium salt using a base. The stability of the ylide is often enhanced by an electron-withdrawing group (EWG) on the ylidic carbon.[12][13]
-
Cycloaddition: The generated pyridinium ylide reacts with a dipolarophile (e.g., an electron-deficient alkyne or alkene) in a [3+2] cycloaddition to form a primary cycloadduct, a dihydroindolizine intermediate.[12]
-
Aromatization: The dihydroindolizine intermediate undergoes spontaneous oxidative aromatization, often facilitated by air, to yield the stable indolizine ring system.[1][12] When an alkene is used as the dipolarophile, a subsequent oxidation step using an external oxidizing agent (e.g., MnO2) is often required to achieve aromatization.[14]
// Edges between subgraphs edge [penwidth=2, color="#5F6368"]; PyridiniumYlide -> PyridiniumYlide_ref [style=invis]; Cycloadduct -> Cycloadduct_ref [style=invis]; }
Figure 1. General workflow for indolizine synthesis via 1,3-dipolar cycloaddition.
Scope and Variations
-
Pyridinium Ylides: A wide variety of pyridinium salts can be used as precursors. Substituents on both the pyridine ring and the α-carbon handle can be varied to tune the electronic properties and stability of the ylide, as well as to install desired functional groups on the final indolizine product.[12]
-
Dipolarophiles: Electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate (DMAD), ethyl propiolate) and alkenes (e.g., methyl acrylate, maleimides) are excellent dipolarophiles for this reaction.[1][7] The choice of dipolarophile dictates the substitution pattern at the 1-, 2-, and 3-positions of the indolizine core.
-
Reaction Conditions: The reaction is often performed under mild conditions.[12] A variety of bases, from inorganic carbonates (K₂CO₃) to organic amines (Et₃N), can be employed. Solvents range from traditional organic solvents like methanol and acetonitrile to green alternatives like ionic liquids, which can promote the reaction through noncovalent interactions.[10][15]
-
Catalysis: While many reactions proceed without a catalyst, metal catalysts (e.g., copper, rhodium, palladium) can be used in related or tandem processes to synthesize indolizines, sometimes involving cycloisomerization rather than a classic 1,3-dipolar cycloaddition.[14][16]
Advantages and Limitations
Advantages:
-
High Convergence and Atom Economy: Two complex fragments are joined in a single step to rapidly build molecular complexity.
-
Broad Substrate Scope: A wide variety of pyridines and dipolarophiles can be used, allowing for the synthesis of diverse libraries of indolizine derivatives.[10]
-
Operational Simplicity: Many procedures are one-pot reactions with simple workups.[6][10]
-
Mild Reaction Conditions: The reaction often proceeds at room temperature or with gentle heating, tolerating a range of functional groups.[12]
Limitations:
-
Regioselectivity: With unsymmetrical alkynes, mixtures of regioisomers can sometimes be formed, although the reaction is often highly regioselective due to electronic and steric factors.[8]
-
Ylide Stability: Some pyridinium ylides are unstable and must be generated and used in situ. The reaction's success can depend on the presence of stabilizing electron-withdrawing groups.[13]
-
Aromatization Step: When using alkene dipolarophiles, an additional oxidation step is necessary, which can sometimes lead to lower yields or require harsh reagents.[1][14]
Comparative Data of Selected Protocols
The following table summarizes quantitative data from different published protocols for the synthesis of indolizines via 1,3-dipolar cycloaddition, showcasing the impact of different reaction conditions.
| Protocol Ref. | Pyridinium Salt Precursor | Dipolarophile | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Wang, W. et al. (2017)[14] | Pyridine, Methyl Ketone, Alkenoic Acid (in situ) | Alkenoic Acid | CuBr | O₂ (Solvent-free) | 100 | 12 | 65-85 | One-pot, three-component reaction with subsequent oxidative aromatization. |
| Zhang, L. et al. (2000)[14] | N-(Carboxymethyl)pyridinium Halide | Electron Deficient Alkene | K₂CO₃ / MnO₂ | Acetonitrile | Reflux | 2-4 | 70-90 | MnO₂ is used as an oxidant for the aromatization step. |
| Jaung, J. et al. (2003)[13] | Pyridinium salt with 5,6-dicyanopyrazine | DMAD | Et₃N | Chloroform | Reflux | 24 | 60-70 | Synthesis of indolizines containing complex chromophores. |
| Rajesh, R. et al. (2022)[7] | N-Phenacylpyridinium Bromide | Ethyl Propiolate | K₂CO₃ | [Omim]Br (Ionic Liquid) | 80 | 0.5-1 | 85-95 | Green chemistry approach using a recyclable ionic liquid as both solvent and promoter. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Unsubstituted Indolizines using an Alkene Dipolarophile and MnO₂ Oxidation
(Based on the method described by Zhang, L. et al., Synthesis, 2000)[14]
This protocol describes a convenient method for synthesizing 3-unsubstituted indolizines from N-(carboxymethyl)pyridinium halides and electron-deficient alkenes.
Materials and Reagents:
-
Appropriate N-(carboxymethyl)pyridinium halide (1.0 mmol)
-
Electron-deficient alkene (e.g., methyl acrylate) (1.2 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 mmol)
-
Activated Manganese Dioxide (MnO₂) (5.0 mmol)
-
Anhydrous Acetonitrile (20 mL)
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the N-(carboxymethyl)pyridinium halide (1.0 mmol), the alkene (1.2 mmol), anhydrous K₂CO₃ (3.0 mmol), and activated MnO₂ (5.0 mmol).
-
Add anhydrous acetonitrile (20 mL) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts and MnO₂. Wash the filter cake with dichloromethane (3 x 10 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure indolizine product.
Figure 2. Experimental workflow for Protocol 1.
Protocol 2: Green Synthesis of Indolizines in an Ionic Liquid
(Based on the method by Rajesh, R. et al., as cited in[7], and general procedures from[10])
This protocol details a highly efficient, one-pot, two-step synthesis of indolizines using a recyclable ionic liquid, which acts as both the solvent and a promoter of the reaction.
Materials and Reagents:
-
Substituted Pyridine (1.0 mmol)
-
α-Bromoacetophenone derivative (1.0 mmol)
-
Electron-deficient alkyne (e.g., ethyl propiolate) (1.2 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1-octyl-3-methylimidazolium bromide ([Omim]Br) (2.0 mL)
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
Step 1 (Salt Formation): In a 25 mL round-bottom flask, combine the substituted pyridine (1.0 mmol) and the α-bromoacetophenone derivative (1.0 mmol) in [Omim]Br (2.0 mL). Stir the mixture at 80 °C for 30 minutes to form the N-phenacylpyridinium bromide salt in situ.
-
Step 2 (Cycloaddition): To the same flask, add the electron-deficient alkyne (1.2 mmol) and anhydrous K₂CO₃ (2.0 mmol).
-
Continue stirring the reaction mixture at 80 °C. Monitor the reaction by TLC. The cycloaddition is typically complete within 30-60 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add distilled water (10 mL) to the flask. The product will typically precipitate out of the aqueous ionic liquid solution.
-
Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold diethyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography if necessary.
-
Ionic Liquid Recycling: The aqueous filtrate containing [Omim]Br can be concentrated under reduced pressure to remove water and then dried in a vacuum oven for reuse in subsequent reactions.
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. ijettjournal.org [ijettjournal.org]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines | Semantic Scholar [semanticscholar.org]
- 14. Indolizine synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Methyl Indolizine-2-Carboxylate Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, with the methyl indolizine-2-carboxylate scaffold being a key pharmacophore. These compounds have demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines. Their mechanisms of action are diverse and include the modulation of critical cellular signaling pathways, such as those involving receptor tyrosine kinases and microtubule dynamics. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and in vitro evaluation of this compound derivatives as potential anticancer agents.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative indolizine derivatives, including those structurally related to this compound, against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and percentage of growth inhibition (GI%).
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 8e | Indolizine Derivative | CAL-27 (Oral) | 0.047 | [1] |
| BT-20 (Breast) | 0.117 | [1] | ||
| HGC-27 (Gastric) | 0.065 | [1] | ||
| 8h | Indolizine Derivative | CAL-27 (Oral) | 0.052 | [1] |
| BT-20 (Breast) | 0.098 | [1] | ||
| HGC-27 (Gastric) | 0.071 | [1] | ||
| 5j | Indolizine Derivative | Hep-G2 (Liver) | 0.20 µg/mL | [2] |
| 22d | Cyanoindolizine Derivative | Farnesyltransferase Inhibition | 1.07 | [2] |
| Compound ID | Derivative Type | Cancer Cell Line | Growth Inhibition (%) at 10 µM | Reference |
| 5c | 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate | HOP-62 (Non-Small Cell Lung) | 34 | [3] |
| SNB-75 (Glioblastoma) | 15 | [3] | ||
| 7g | Diethyl 3-benzoylindolizine-1,7-dicarboxylate | HOP-62 (Non-Small Cell Lung) | 15 | [3] |
| 7c | Diethyl 3-(4-chlorobenzoyl)indolizine-1,7-dicarboxylate | SNB-75 (Glioblastoma) | 14 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate[4]
This protocol describes a 1,3-dipolar cycloaddition reaction, a common method for synthesizing the indolizine core.
Materials:
-
1-((Quinol-2-yl)methyl) pyridinium iodide
-
Methyl propiolate
-
Sodium hydride (50% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Cyclohexane
-
Ethyl acetate (AcOEt)
Procedure:
-
Suspend 30 mg (1.25 mmol) of 50% sodium hydride dispersion in mineral oil in 10 mL of anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
To the cooled suspension, add 348 mg (1 mmol) of 1-((quinol-2-yl)methyl) pyridinium iodide and 126 mg (1.5 mmol) of methyl propiolate.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous mixture with CH2Cl2 (2 x 20 mL).
-
Separate the organic layers and dry them over anhydrous MgSO4.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel, using a mixture of cyclohexane/AcOEt (2/1) as the eluent.
-
The final product is methyl 3-(quinolin-2-yl)indolizine-1-carboxylate.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay[5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative (test compound)
-
Vehicle control (e.g., DMSO)
-
MTT solution (0.5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same concentration of the solvent used to dissolve the compound, typically DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, carefully remove the medium containing the compound. Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value of the compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General synthetic workflow for this compound derivatives.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Indolizine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl indolizine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and effective methods for the synthesis of this compound and its derivatives are the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions.[1][2][3]
-
Tschitschibabin Reaction: This classical method involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization to form the indolizine nucleus.[2]
-
1,3-Dipolar Cycloaddition: This widely used approach involves the reaction between a pyridinium ylide and a dipolarophile, such as an activated alkyne or alkene.[1][4][5] For the synthesis of this compound, methyl propiolate is a common dipolarophile.[4][5]
Q2: What factors can influence the yield of the synthesis?
A2: Several factors can significantly impact the yield of this compound synthesis. These include the choice of reagents, reaction conditions (temperature, solvent, and reaction time), and the efficiency of the purification process. For instance, in 1,3-dipolar cycloaddition reactions, the nature of the pyridinium ylide and the dipolarophile plays a crucial role. The presence of electron-withdrawing groups on the dipolarophile can enhance reactivity.
Q3: Are there any common side reactions to be aware of?
A3: Yes, side reactions can occur and may lead to a decrease in the desired product's yield. In the Tschitschibabin reaction, polymerization of the α-halocarbonyl compound or self-condensation of the 2-alkylpyridine can be competing pathways. In 1,3-dipolar cycloaddition, the formation of regioisomers is a possibility depending on the substituents on both the ylide and the dipolarophile. Careful control of reaction conditions can help minimize these side reactions.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inactive or Impure Reagents | Ensure the purity of starting materials. Pyridine derivatives should be free of moisture. α-halocarbonyl compounds can degrade over time and should be freshly distilled or purified. Dipolarophiles like methyl propiolate should be of high purity. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others might need cooling to prevent side reactions. For the 1,3-dipolar cycloaddition with pyridinium ylides, reactions are often run at room temperature or with gentle heating.[5] |
| Inappropriate Solvent | The choice of solvent is critical. For 1,3-dipolar cycloadditions, aprotic solvents like THF or toluene are often used.[1][4] Ensure the solvent is anhydrous, as moisture can quench the pyridinium ylide. |
| Inefficient Base | In reactions requiring a base, such as the generation of a pyridinium ylide, the strength and stoichiometry of the base are important. For the reaction of a pyridinium salt with a dipolarophile, a base like sodium hydride or triethylamine is commonly used.[4][5] Ensure the base is fresh and added under an inert atmosphere. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions may require extended periods to reach completion. |
Issue 2: Formation of Multiple Products or Impurities
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Side Reactions | As mentioned in the FAQs, side reactions can lead to a complex product mixture. To minimize these, consider lowering the reaction temperature, changing the order of reagent addition, or using a more selective catalyst if applicable. |
| Decomposition of Product | The indolizine ring can be sensitive to certain conditions. Avoid prolonged exposure to strong acids or bases during workup and purification. |
| Ineffective Purification | Optimize the purification method. Column chromatography on silica gel is a common and effective technique for purifying indolizine derivatives.[5] Experiment with different solvent systems (e.g., cyclohexane/ethyl acetate) to achieve better separation. Recrystallization can also be an effective final purification step. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(quinolin-2-yl)indolizine-1-carboxylate via 1,3-Dipolar Cycloaddition[4][5]
This protocol describes a specific example of an indolizine synthesis, which can be adapted for the synthesis of this compound by using the appropriate pyridinium salt.
Materials:
-
1-((Quinol-2-yl)methyl) pyridinium iodide
-
Methyl propiolate
-
Sodium hydride (50% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Cyclohexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a suspension of sodium hydride (1.25 mmol) in 10 mL of anhydrous THF at 0 °C, add 1-((quinol-2-yl)methyl) pyridinium iodide (1 mmol) and methyl propiolate (1.5 mmol).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.
-
After completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (2:1) as the eluent to afford the pure product.
Yield: 40%[5]
Visualizations
Reaction Mechanism: 1,3-Dipolar Cycloaddition
Caption: 1,3-Dipolar cycloaddition mechanism.
Experimental Workflow
Caption: General experimental workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting low yield issues.
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. ijettjournal.org [ijettjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Methyl Indolizine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude methyl indolizine-2-carboxylate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark oil or solid. What causes this discoloration and how can I fix it?
A1: Dark coloration in the crude product often indicates the presence of polymeric byproducts or residual starting materials from the synthesis. Overheating during solvent removal can also lead to degradation and color formation.[1]
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Before proceeding with column chromatography or recrystallization, consider treating a solution of your crude product with activated carbon. Dissolve the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes, and then filter through celite to remove the carbon.
-
Solvent Washing: Wash the crude product with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities that may be colored.
-
Controlled Evaporation: When removing solvents, use a rotary evaporator at a moderate temperature to prevent thermal degradation of the product.[1]
-
Q2: After purification by column chromatography, my yield of this compound is very low. What are the potential reasons for this?
A2: Low recovery after column chromatography can stem from several factors:
-
Product Adsorption: The compound may be strongly adsorbing to the silica gel, leading to incomplete elution.
-
Improper Solvent System: The polarity of the eluent may not be optimal to separate the desired product from impurities and carry it through the column.
-
Mechanical Losses: Product loss can occur during transfers, and if the product is highly soluble in the elution solvent, broad fractions may lead to loss during solvent evaporation from large volumes.[1]
-
Troubleshooting Steps:
-
TLC Analysis First: Before running a column, perform a thorough Thin Layer Chromatography (TLC) analysis with various solvent systems to find the optimal eluent for good separation.
-
Adjusting Solvent Polarity: If the product is not eluting, gradually increase the polarity of the solvent system. For instance, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
-
Use of Additives: For compounds with basic nitrogen atoms like indolizines, adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can help reduce streaking and improve recovery from the silica gel. Conversely, if acidic impurities are an issue, a small amount of acetic acid can be added.[1]
-
Careful Fraction Collection: Collect smaller fractions and monitor them closely by TLC to avoid combining pure fractions with impure ones.
-
Q3: My NMR analysis shows that the purified product is still contaminated with starting materials. How can I improve the separation?
A3: The presence of starting materials after initial purification suggests that their polarity is very similar to that of your product.
-
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent Gradient: Employ a shallow gradient elution rather than an isocratic (constant solvent mixture) one. This can improve the resolution between compounds with close Rf values on TLC.
-
Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina.
-
-
Recrystallization: This is an excellent technique for removing small amounts of impurities. The key is to find a suitable solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.
-
Acid-Base Extraction: Since the indolizine core has a basic nitrogen, an acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid (e.g., 1M HCl). Your product should move to the aqueous layer. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract your product back into an organic solvent. This will leave non-basic impurities behind.
-
Q4: I am attempting to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the product comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.
-
Use a Solvent Mixture: If a single solvent is not working, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to make it clear again, and then allow it to cool slowly.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The imperfections in the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, saturated solution to induce crystallization.
-
Summary of Purification Parameters
The following table summarizes quantitative data for common purification techniques applicable to this compound and related structures.
| Purification Method | Stationary Phase/Solvent System | Eluent/Solvent Ratios | Reported Yield | Purity | Source |
| Column Chromatography | Silica Gel | Cyclohexane/Ethyl Acetate | 2:1 | 40% (for a related derivative) | [2] |
| Flash Chromatography | Silica Gel | Ethyl Acetate/Hexane | 1:4 then 1:1 | 81% (for an indole-2-carboxylate) | [3] |
| Flash Chromatography | Silica Gel | Ethyl Acetate/Hexane | 1:3 | 54% (for an indole derivative) | [3] |
| Column Chromatography | Silica Gel | Hexanes/Dichloromethane | 7:3 then 1:1 | 91% (for an indole-4-carboxylate) | [4] |
| Recrystallization | Ethanol | Not Applicable | 51-70% (for an indole-5-carboxylate) | >95% | [5] |
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a 9:1 mixture of hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and then drain the excess solvent until it is level with the top of the silica.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the column solvent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading". Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the silica bed. For dry loading, gently sprinkle the powder onto the silica bed.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined from your initial TLC analysis.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent to elute the desired product.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat the solvent and observe the solubility. The compound should be fully soluble at the boiling point of the solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals. Ethanol is often a good starting point for indole-type compounds.[5]
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture with stirring until the solid just dissolves. Avoid adding excess solvent.
-
If the solution is colored, this is the point at which you can perform a hot filtration after adding activated carbon.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass for final drying.
-
Visualizations
The following diagrams illustrate the troubleshooting and experimental workflows for the purification of this compound.
Caption: Troubleshooting workflow for purifying crude this compound.
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: Functionalization of the Indolizine Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the functionalization of the indolizine ring. The unique electronic properties of the indolizine scaffold present distinct challenges in achieving desired regioselectivity and maintaining stability during chemical transformations.
Understanding the Challenges: Reactivity of the Indolizine Ring
The indolizine ring system consists of a π-excessive pyrrole ring fused to a π-deficient pyridine ring. This electronic arrangement dictates its reactivity, with the highest electron density located at the C-3 and C-1 positions of the five-membered ring. Consequently, electrophilic substitution reactions preferentially occur at these sites.[1] Functionalization at other positions, such as those on the six-membered ring, is significantly more challenging and often requires specialized strategies.[2]
Below is a visual representation of the electron density and reactivity hotspots on the indolizine ring.
Caption: Relative reactivity of positions on the indolizine ring towards electrophiles.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the electrophilic functionalization of indolizines.
I. Friedel-Crafts Acylation
The Friedel-Crafts acylation is a common method for introducing an acyl group onto the indolizine ring, typically at the C-3 or C-1 position.
FAQs:
-
Q1: Why is my Friedel-Crafts acylation reaction giving a low yield or no product?
-
A1: Several factors can contribute to a failed Friedel-Crafts acylation. The acylium ion is a relatively weak electrophile, and the reaction often requires a Lewis acid catalyst.[3] Deactivated indolizines (e.g., those with electron-withdrawing groups) may not be sufficiently nucleophilic to react. Additionally, the Lewis acid can complex with the nitrogen atom of the indolizine, further deactivating the ring. Ensure your starting material is sufficiently activated and that you are using an appropriate Lewis acid and reaction conditions.
-
-
Q2: I am observing a mixture of C-1 and C-3 acylated products. How can I improve the regioselectivity?
-
A2: The ratio of C-1 to C-3 acylation is influenced by both steric and electronic factors.
-
Steric Hindrance: Bulky substituents on the indolizine ring or the acylating agent can influence the site of acylation.
-
Reaction Conditions: The choice of Lewis acid and solvent can impact the regioselectivity. It is advisable to screen different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄) and solvents.[4]
-
Blocking Groups: If C-3 acylation is desired, the C-1 position can sometimes be blocked with a removable group.
-
-
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction or low conversion | 1. Insufficiently activated indolizine. 2. Inactive Lewis acid catalyst. 3. Complexation of Lewis acid with the indolizine nitrogen. | 1. Use an indolizine with electron-donating groups. 2. Use freshly opened or sublimed Lewis acid. 3. Increase the stoichiometry of the Lewis acid. |
| Formation of a dark, tarry mixture | 1. Reaction temperature is too high, leading to decomposition. 2. Use of a too-strong Lewis acid. | 1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Screen for a milder Lewis acid (e.g., ZnCl₂). |
| Poor regioselectivity (mixture of C-1 and C-3 isomers) | 1. Similar reactivity of C-1 and C-3 positions. 2. Steric and electronic effects. | 1. Modify the substituents on the indolizine to favor one position. 2. Experiment with different Lewis acids and solvents to optimize selectivity. |
Experimental Protocol: Friedel-Crafts Acylation of 2-Phenylindolizine
-
To a stirred solution of 2-phenylindolizine (1.0 eq) in a suitable solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere, add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir for 15-30 minutes.
-
Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
II. Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heterocyclic compounds, including indolizines. The reaction typically occurs at the C-3 position.
FAQs:
-
Q1: My Vilsmeier-Haack reaction is not working. What could be the problem?
-
A1: The Vilsmeier reagent (formed from POCl₃ and DMF) is a relatively weak electrophile, so the indolizine must be sufficiently electron-rich.[3] Ensure that your reagents are anhydrous, as the Vilsmeier reagent is sensitive to moisture.
-
-
Q2: I am getting a complex mixture of products. Why is this happening?
-
A2: While formylation is expected, side reactions can occur, especially if the reaction temperature is too high or if the work-up procedure is not performed correctly. The intermediate iminium salt must be hydrolyzed to the aldehyde. In some cases, if the indolizine is substituted at the C-3 position, formylation may occur at C-1.
-
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield | 1. Deactivated indolizine substrate. 2. Moisture in the reagents or solvent. | 1. Use an indolizine with electron-donating substituents. 2. Use anhydrous solvents and freshly distilled reagents. |
| Formation of colored impurities | 1. Side reactions or decomposition. 2. Incomplete hydrolysis of the iminium intermediate. | 1. Maintain a low reaction temperature. 2. Ensure complete hydrolysis during work-up by adjusting the pH and allowing sufficient time. |
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylindolizine
-
In a flask under an inert atmosphere, cool a solution of anhydrous DMF (3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-methylindolizine (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for several hours (monitor by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Basify the solution with aqueous sodium hydroxide or sodium carbonate to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize or purify by column chromatography if necessary.
III. Nitration
Nitration of indolizines can be challenging due to the sensitivity of the ring to strong acidic and oxidizing conditions. The reaction typically yields a mixture of 1-nitro and 3-nitro derivatives.[1]
FAQs:
-
Q1: My nitration reaction is leading to decomposition of the starting material. How can I avoid this?
-
A1: The use of harsh nitrating agents like mixed acid (HNO₃/H₂SO₄) can lead to oxidation and ring cleavage.[1] Milder nitrating agents should be employed.
-
-
Q2: How can I control the regioselectivity of nitration?
-
A2: The regioselectivity is highly dependent on the reaction conditions and the substitution pattern of the indolizine. Nitration in sulfuric acid has been reported to favor the 1-nitro product.[1] The use of directing groups can also be explored to achieve selectivity for other positions.
-
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Decomposition/low yield | 1. Harsh reaction conditions. | 1. Use milder nitrating agents such as acetyl nitrate or nitronium tetrafluoroborate. 2. Perform the reaction at low temperatures. |
| Formation of multiple isomers | 1. Similar reactivity of different positions. | 1. Carefully control the reaction temperature and addition rate of the nitrating agent. 2. Modify the indolizine substrate to favor a specific position. |
Experimental Protocol: Nitration of 2-Methylindolizine
-
To a solution of 2-methylindolizine (1.0 eq) in acetic anhydride at -10 °C, slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride.
-
Maintain the temperature below 0 °C during the addition.
-
Stir the reaction mixture at low temperature for a specified time (monitor by TLC).
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent, wash with water, and dry.
-
Separate the isomers by column chromatography.
IV. Halogenation
Halogenation of indolizines can be achieved using various halogenating agents. The reaction is often not highly regioselective and can lead to polyhalogenated products.
FAQs:
-
Q1: My halogenation reaction is giving a mixture of mono-, di-, and tri-halogenated products. How can I achieve mono-halogenation?
-
A1: The high reactivity of the indolizine ring makes it susceptible to over-halogenation. To favor mono-halogenation, use a stoichiometric amount of the halogenating agent and perform the reaction at a low temperature.
-
-
Q2: Is it possible to selectively halogenate the pyridine ring of the indolizine?
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Over-halogenation | 1. Excess halogenating agent. 2. High reaction temperature. | 1. Use 1.0 equivalent or less of the halogenating agent. 2. Conduct the reaction at low temperatures. |
| Low regioselectivity | 1. Similar reactivity of multiple positions. | 1. Screen different halogenating agents (e.g., NBS, NCS, I₂). 2. Use a solvent that can influence the regioselectivity. |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for C-3 Functionalization of Indolizines
| Catalyst System | Reaction Type | Solvent | Time | Yield (%) | Key Advantages | Reference(s) |
| Brønsted Acid (TFA) | C-3 Alkylation | DCE | Varies | up to 89% | Organocatalytic, mild conditions. | [6][7] |
| In(III) salts | Three-component coupling | Varies | Varies | Good to Excellent | Access to diverse functional groups at C-3. | [8][9] |
| HFIP | Friedel-Crafts type hydroxyalkylation | CH₂Cl₂ | Varies | Excellent | Atom-economical, access to α-hydroxyketones. | [10] |
| Cu/Ir Dual Catalyst | Asymmetric [3+3] Annulation | DCM | 2-12 h | Moderate to High | Excellent stereocontrol. | [11] |
Visualizing Experimental and Logical Workflows
The following diagrams illustrate key decision-making processes and workflows for the functionalization of the indolizine ring.
Caption: A general troubleshooting workflow for indolizine functionalization.
Caption: Decision-making process for achieving regioselective functionalization.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. benchchem.com [benchchem.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C3 functionalization of indolizines via In(iii)-catalyzed three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. C3 functionalization of indolizines via In(iii)-catalyzed three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Indolizine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of indolizine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to indolizines?
A1: The most prevalent and versatile methods for synthesizing the indolizine core are the Tschitschibabin (or Chichibabin) reaction and 1,3-dipolar cycloaddition reactions.[1][2] The Tschitschibabin reaction typically involves the condensation of a pyridine derivative with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.[1][3] 1,3-dipolar cycloaddition involves the reaction of a pyridinium ylide with a dipolarophile, such as an activated alkene or alkyne.[4][5] Other methods include transition-metal-catalyzed reactions (e.g., using palladium, copper, or rhodium) and metal-free synthesis approaches.[5]
Q2: I am observing a low yield in my indolizine synthesis. What are the likely causes?
A2: Low yields in indolizine synthesis can arise from several factors. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. It is crucial to optimize these parameters for your specific substrates.
-
Catalyst Inactivity: In catalyzed reactions, the catalyst may be deactivated by impurities or may not be suitable for the specific transformation.
-
Poor Quality of Reagents: The purity of starting materials, especially the pyridine derivative and the carbonyl compound or dipolarophile, is critical.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Product Decomposition: The synthesized indolizine derivative may be unstable under the reaction or work-up conditions.
-
Inefficient Purification: Significant product loss can occur during the purification process.
Q3: How can I improve the yield of my Tschitschibabin reaction?
A3: To enhance the yield of a Tschitschibabin reaction, consider the following:
-
Base Selection: The choice and concentration of the base are critical. Common bases include sodium bicarbonate, potassium carbonate, and triethylamine. The optimal base depends on the specific substrates.
-
Solvent: Acetonitrile, DMF, and acetone are commonly used solvents. The choice of solvent can influence the reaction rate and yield.
-
Temperature: The reaction is often performed at elevated temperatures (reflux). Careful optimization of the temperature is necessary to promote the reaction without causing decomposition.
-
Purity of Reactants: Ensure that the pyridine derivative and the α-halocarbonyl compound are pure.
Q4: What are the key parameters to optimize in a 1,3-dipolar cycloaddition for indolizine synthesis?
A4: For optimizing 1,3-dipolar cycloaddition reactions, focus on:
-
Generation of the Pyridinium Ylide: The method of generating the pyridinium ylide is crucial. This is often achieved in situ by treating a pyridinium salt with a base.
-
Choice of Dipolarophile: The reactivity of the dipolarophile (alkene or alkyne) will significantly affect the reaction outcome. Electron-deficient dipolarophiles are generally more reactive.
-
Solvent: The polarity of the solvent can influence the stability and reactivity of the pyridinium ylide. A range of solvents from polar aprotic (e.g., acetonitrile) to nonpolar (e.g., toluene) have been used.
-
Temperature: While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate and yield.
Q5: I am struggling with the purification of my indolizine derivative. What are some effective strategies?
A5: The purification of indolizine derivatives can be challenging due to their polarity and potential for decomposition on silica gel. Consider the following approaches:
-
Column Chromatography: This is the most common method. To minimize decomposition, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. A gradient elution is often necessary to achieve good separation.
-
Acid-Base Extraction: If the indolizine is basic, an acid-base extraction can be an effective preliminary purification step to remove non-basic impurities.[6] However, be aware that some indolizidines have high affinity for the aqueous phase.[6]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography can provide better separation than normal-phase silica gel.[6]
Troubleshooting Guides
Low Reaction Yield
A low yield is a frequent issue in organic synthesis. The following flowchart provides a systematic approach to troubleshooting this problem.
Caption: Troubleshooting flowchart for low reaction yield.
Data Presentation
Comparison of Reaction Conditions for Indolizine Synthesis
The following tables summarize the impact of different catalysts, solvents, and temperatures on the yield of indolizine synthesis.
Table 1: Tschitschibabin Reaction Optimization
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | NaHCO₃ | Acetonitrile | 80 | 12 | 75 |
| 2 | - | K₂CO₃ | DMF | 100 | 8 | 82 |
| 3 | - | Et₃N | Acetone | Reflux | 10 | 68 |
| 4 | Rh-catalyst | - | Toluene | 110 | 6 | 90 (high ee)[5] |
| 5 | Copper | - | Solvent-free | 100 | 4 | 85[5] |
Table 2: 1,3-Dipolar Cycloaddition Optimization
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | Toluene | 110 | 24 | 78 |
| 2 | - | Acetonitrile | 80 | 18 | 85 |
| 3 | - | Dichloromethane | 40 | 24 | 65 |
| 4 | MnO₂ | Acetonitrile | Reflux | 12 | 72[5] |
| 5 | Copper | Solvent-free | 80 | 6 | 92[7] |
Experimental Protocols
Protocol 1: General Procedure for Tschitschibabin Indolizine Synthesis
This protocol describes a general procedure for the synthesis of a 2-substituted indolizine.
-
Quaternization of the Pyridine:
-
To a solution of the 2-alkylpyridine (1.0 eq) in a suitable solvent (e.g., acetone or acetonitrile), add the α-halocarbonyl compound (1.1 eq).
-
Stir the mixture at room temperature or with gentle heating until the formation of the pyridinium salt is complete (monitor by TLC).
-
The pyridinium salt may precipitate from the solution and can be isolated by filtration.
-
-
Cyclization:
-
Suspend the pyridinium salt (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF).
-
Add a base (e.g., sodium bicarbonate, 2.0-3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired indolizine.
-
Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition
This protocol outlines a general method for the synthesis of indolizines via 1,3-dipolar cycloaddition.
-
Formation of the Pyridinium Salt:
-
React the desired pyridine derivative with an appropriate alkylating agent (e.g., an α-haloacetate or α-haloketone) to form the corresponding pyridinium salt. This step is often performed in a solvent like acetone or acetonitrile at room temperature or with gentle heating.
-
-
In situ Generation of the Ylide and Cycloaddition:
-
Dissolve the pyridinium salt (1.0 eq) and the dipolarophile (1.0-1.2 eq) in a suitable solvent (e.g., acetonitrile, toluene, or DMF).
-
Add a base (e.g., triethylamine or potassium carbonate, 1.1-1.5 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure indolizine derivative.
-
Mandatory Visualization
Reaction Pathway for Tschitschibabin Indolizine Synthesis
Caption: Reaction pathway of the Tschitschibabin synthesis.
General Experimental Workflow for Indolizine Synthesis
Caption: General experimental workflow for indolizine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 5. Indolizine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. One-pot organocatalyzed synthesis of tricyclic indolizines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00346A [pubs.rsc.org]
avoiding side reactions in palladium-catalyzed indolizine coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed indolizine coupling reactions. Our goal is to help you overcome common challenges, minimize side reactions, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts and ligands for indolizine coupling?
A variety of palladium sources can be employed, with the selection often depending on the specific coupling reaction (e.g., C-H arylation, multicomponent reactions). Commonly used catalysts include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. The choice of ligand is critical for stabilizing the catalyst, preventing side reactions, and influencing regioselectivity. Phosphine ligands such as triphenylphosphine (PPh₃) and bulky, electron-rich biaryl phosphines are frequently used. For certain reactions, large bite-angle ligands like Xantphos have been shown to improve yields.
Q2: My reaction is showing low to no conversion. What are the likely causes?
Low conversion can stem from several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivating prematurely. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can oxidize and deactivate the catalyst.
-
Poor Reagent Quality: Impurities in substrates, solvents, or bases can poison the catalyst. Use high-purity reagents and thoroughly dried solvents.
-
Suboptimal Temperature: The reaction may require a specific temperature range for optimal performance. A temperature screening is often beneficial. Excessively high temperatures can lead to catalyst decomposition and substrate degradation.
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial. The base is often required for the catalytic cycle to proceed, and the solvent must be able to dissolve the reactants and be compatible with the reaction conditions.
Q3: I am observing significant amounts of homocoupling of my aryl halide. How can I minimize this side reaction?
Homocoupling of aryl halides to form biaryl byproducts is a common side reaction. Here are some strategies to mitigate it:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.
-
Lower Catalyst Loading: In some cases, reducing the palladium catalyst concentration can decrease the rate of homocoupling.
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes selectively slow down the homocoupling reaction more than the desired cross-coupling.
-
Use of Additives: Certain additives can suppress homocoupling. The specific additive will be reaction-dependent.
Q4: My indolizine product seems to be decomposing. What conditions can lead to indolizine degradation?
Indolizines can be sensitive to certain reaction conditions:
-
High Temperatures: Prolonged heating at high temperatures can lead to thermal decomposition. It is advisable to monitor the reaction and avoid unnecessarily long reaction times.
-
Strongly Acidic or Basic Conditions: While many coupling reactions require a base, highly acidic or basic conditions might affect the stability of the indolizine ring, especially at elevated temperatures. Indolizine derivatives have shown good stability at neutral and mildly acidic pH but can undergo hydrolysis under more extreme conditions.
-
Oxidative Conditions: The presence of excess oxidant or air can lead to oxidative degradation of the electron-rich indolizine core.
Q5: How can I control the regioselectivity of the coupling reaction on the indolizine ring?
The C3 position of the indolizine ring is the most nucleophilic and sterically accessible, making it the most common site for electrophilic substitution and C-H functionalization. To achieve coupling at other positions, such as C1 or on the pyridine ring, specific strategies are often necessary:
-
Directing Groups: Installing a directing group on the indolizine can steer the palladium catalyst to a specific C-H bond, enabling functionalization at otherwise less reactive positions.
-
Steric Hindrance: Introducing bulky substituents at the C3 position can sterically block it, potentially allowing for functionalization at other sites.
-
Pre-functionalization: An alternative approach is to pre-functionalize the desired position of the indolizine with a halide or another suitable group for a standard cross-coupling reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive or decomposed catalyst | Ensure rigorous exclusion of air and moisture. Use a glovebox or Schlenk techniques. Consider using a fresh bottle of palladium catalyst and ligand. |
| Impure reagents | Purify starting materials (indolizine, aryl halide). Use anhydrous, degassed solvents. | |
| Incorrect reaction temperature | Perform a temperature optimization study. Start at a lower temperature and gradually increase it. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., NMP, DMSO, dioxane, toluene). | |
| Formation of Homocoupled Aryl Halide | High catalyst concentration | Reduce the catalyst loading (e.g., from 5 mol% to 2 mol%). |
| Ligand properties | Use a bulkier, more electron-donating phosphine ligand. | |
| High temperature | Attempt the reaction at a lower temperature. | |
| Indolizine Dimerization | Ligand-free conditions | The addition of a suitable ligand, such as a phosphine, can often suppress the dimerization of the indolizine starting material.[1] |
| Product Decomposition | Excessive heat or prolonged reaction time | Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. Avoid overheating. |
| Presence of oxygen | Ensure the reaction is maintained under a strict inert atmosphere. | |
| Poor Regioselectivity | Inherent reactivity of the indolizine core | For C-H functionalization, C3 is the most reactive site. For other positions, consider using a directing group or a pre-functionalized indolizine. |
| Steric and electronic effects | Modify the substituents on the indolizine or the coupling partner to electronically or sterically favor the desired regioselectivity. |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the palladium-catalyzed C3-arylation of indolizines from published literature. This data can serve as a starting point for reaction optimization.
Table 1: Effect of Indolizine and Aryl Bromide Substituents on Yield [2]
| Entry | Indolizine Substrate | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylindolizine | 4-Nitrobromobenzene | PdCl₂(PPh₃)₂ (5) | KOAc | NMP | 100 | 1 | 95 |
| 2 | 2-Phenylindolizine | 4-Nitrobromobenzene | PdCl₂(PPh₃)₂ (5) | KOAc | NMP | 100 | 1 | 92 |
| 3 | 2-Cyanoindolizine | 4-Nitrobromobenzene | PdCl₂(PPh₃)₂ (5) | KOAc | NMP | 100 | 3 | 85 |
| 4 | 2-Methylindolizine | 4-Methoxybromobenzene | PdCl₂(PPh₃)₂ (5) | KOAc | NMP | 100 | 3 | 81 |
| 5 | Indolizine | 4-Nitrobromobenzene | PdCl₂(PPh₃)₂ (5) | KOAc | NMP | 100 | 1 | 90 |
Table 2: Optimization of Reaction Parameters
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane | 100 | Moderate |
| 2 | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | High |
| 3 | PdCl₂(PPh₃)₂ (5) | - | KOAc | NMP | 100 | High[2] |
| 4 | Pd(OAc)₂ (10) | None | K₂CO₃ | DMF | 120 | Low (dimerization observed) |
Experimental Protocols
General Procedure for Palladium-Catalyzed C3-Arylation of Indolizines[2]
To a reaction vial charged with a magnetic stir bar is added the indolizine derivative (1.0 equiv), the aryl bromide (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and KOAc (2.0 equiv). The vial is sealed with a septum and purged with argon. Anhydrous, degassed NMP is then added, followed by water (2.0 equiv). The reaction mixture is stirred at 100 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the C-H arylation of indolizine.
Caption: Competing pathways: cross-coupling vs. homocoupling.
References
troubleshooting low yields in 1,3-dipolar cycloaddition of pyridinium ylides
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in 1,3-dipolar cycloaddition reactions involving pyridinium ylides. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during experimentation.
Troubleshooting Guide: Low Yields
Low yields in 1,3-dipolar cycloadditions of pyridinium ylides can be attributed to several factors, including the stability of the pyridinium ylide, the reactivity of the dipolarophile, and the specific reaction conditions employed.[1] This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Poor Ylide Generation or Instability
The generation of the pyridinium ylide in situ from its corresponding pyridinium salt via a base is a critical first step. The stability of the resulting ylide directly impacts its concentration in the reaction mixture and, consequently, the overall yield.
Symptoms:
-
Low to no product formation detected by TLC or LC-MS.
-
Recovery of unreacted pyridinium salt.
-
Presence of decomposition products.
Troubleshooting Steps:
-
Base Selection: The choice of base is crucial for the efficient deprotonation of the pyridinium salt to form the ylide.[1] The optimal base depends on the pKa of the pyridinium salt.
-
Ylide Stabilization: The electronic nature of the substituents on the pyridinium ring and the ylidic carbon significantly influences stability.
-
Anhydrous Conditions: Pyridinium ylides can be sensitive to moisture, leading to decomposition.
-
Recommendation: Ensure all solvents and reagents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Issue 2: Low Dipolarophile Reactivity
The rate of the cycloaddition is highly dependent on the reactivity of the dipolarophile. Electron-deficient alkenes and alkynes are typically the most effective reaction partners.[1]
Symptoms:
-
Low product yield with significant recovery of the pyridinium salt and ylide-derived byproducts.
-
Slow reaction progress as monitored by TLC or LC-MS.
Troubleshooting Steps:
-
Activate the Dipolarophile: The presence of electron-withdrawing groups on the alkene or alkyne dipolarophile is essential for a facile reaction.
-
Increase Reaction Temperature: While many reactions proceed at room temperature, some systems may require thermal activation.[1]
-
Recommendation: Gradually increase the reaction temperature. However, be aware that higher temperatures can also promote side reactions or decomposition.[2]
-
Issue 3: Suboptimal Reaction Conditions
The choice of solvent and reaction temperature can profoundly impact the reaction outcome by influencing ylide stability, solubility of reagents, and the cycloaddition transition state.[1]
Symptoms:
-
Low yields despite using a suitable base and activated dipolarophile.
-
Formation of a complex mixture of products.
Troubleshooting Steps:
-
Solvent Screening: The solvent can affect the stability of the pyridinium ylide and the overall reaction rate.
-
Temperature Optimization:
-
Recommendation: Begin the reaction at room temperature and monitor its progress. If the reaction is sluggish, gentle heating may be beneficial. Conversely, if side product formation is an issue, running the reaction at a lower temperature might be advantageous.[2]
-
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition of a pyridinium ylide is resulting in low yields. What are the primary factors to investigate?
A1: Low yields can stem from several key areas: the stability of the pyridinium ylide, the reactivity of the dipolarophile, and the overall reaction conditions.[1] The ylide is typically generated in situ, and its stability is critical. The dipolarophile should ideally be an electron-deficient alkene or alkyne to facilitate the reaction.[1] Finally, the choice of base, solvent, and temperature must be optimized for your specific substrates.[1]
Q2: I am observing a significant amount of side products in my reaction. What are the likely side reactions and how can I minimize them?
A2: A common side reaction is the Michael addition of the pyridinium ylide to the electron-deficient dipolarophile, which can compete with the desired cycloaddition.[1][2] To minimize this, you can try altering the solvent and base combination. For instance, using potassium tert-butoxide (KOtBu) in THF has been reported to favor the cycloadduct over the Michael adduct in certain cases.[1] In some instances, competing cycloaddition pathways, such as a (3+2) vs. a (5+2) cycloaddition, can also occur, leading to a mixture of products.[1] Careful selection of reaction conditions can help to favor the desired reaction pathway.
Q3: How do substituents on the pyridine ring affect the reaction yield?
A3: Electron-withdrawing groups on the pyridine ring generally favor the cycloaddition and lead to higher yields.[3][5] These groups help to stabilize the negative charge of the ylide through delocalization, making it more stable and, in many cases, more reactive in a controlled manner.[3][5]
Q4: Can this reaction be performed in aqueous conditions?
A4: While less common, the 1,3-dipolar cycloaddition of pyridinium ylides can be performed in aqueous buffers under certain conditions.[3] This is typically successful when the pyridinium salt has a pKa that allows for partial formation of the ylide at a neutral or near-neutral pH.[3][5] However, the hydrophobic nature of many organic dipolarophiles can be a limitation in aqueous media.[3]
Q5: My pyridinium ylide appears to be decomposing. How can I improve its stability?
A5: The stability of the pyridinium ylide is crucial. The choice of the substituent on the ylidic carbon is a key factor in its stability.[1] Ylides stabilized by groups like phenacyl are common.[1] If decomposition is suspected, ensure that your reaction is performed under strictly anhydrous conditions, as some ylides are moisture-sensitive.[1]
Data Presentation
Table 1: Effect of Base and Solvent on Cycloaddition Yield
| Entry | Pyridinium Salt Substituent (R¹) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | -COCH₃ | K₂CO₃ | CH₃CN | 25 | 18 | 58 |
| 2 | -COCH₃ | Et₃N | CH₃CN | 25 | 18 | 42 |
| 3 | -COCH₃ | DBU | CH₃CN | 25 | 18 | 35 |
| 4 | -COCH₃ | Cs₂CO₃ | CH₃CN | 25 | 18 | 55 |
| 5 | -COCH₃ | K₂CO₃ | DMF | 25 | 1 | 77 |
| 6 | -CN | K₂CO₃ | DMF | 25 | 5 | 70 |
| 7 | -CN | K₂CO₃ | MeOH | 25 | 18 | 81 |
| 8 | -CN | K₂CO₃ | MeOH | 40 | 18 | 38 |
| 9 | -CN | pH 7.5 Phosphate Buffer | H₂O | 25 | 18 | 24 |
Data synthesized from a study by D'hooge et al. (2016).[3]
Table 2: Influence of Pyridine Ring Substituent on Reaction Yield
| Entry | Pyridine Ring Substituent (R¹) | Yield (%) |
| 1 | -H | 15 |
| 2 | -CH₃ | 10 |
| 3 | -Br | 45 |
| 4 | -Cl | 52 |
| 5 | -CF₃ | 65 |
| 6 | -COCH₃ | 77 |
| 7 | -CN | 81 |
Reaction conditions: Pyridinium salt, ethyl propiolate, K₂CO₃, DMF, 25 °C. Data synthesized from a study by D'hooge et al. (2016).[3]
Experimental Protocols
General Protocol for the 1,3-Dipolar Cycloaddition of a Pyridinium Ylide with an Alkyne
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the pyridinium salt (1.0 equiv) and the dipolarophile (1.2 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, CH₃CN, or THF) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0 equiv) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired indolizine derivative.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Key factors for a successful cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Methyl 3-(quinolin-2-yl)indolizine-1-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate?
A1: The recommended stationary phase is silica gel.[1][2] This is a common choice for the purification of moderately polar organic compounds like indolizine derivatives.
Q2: What is the suggested mobile phase (eluent) for the purification?
A2: A mixture of cyclohexane and ethyl acetate (AcOEt) in a 2:1 ratio has been successfully used to purify methyl 3-(quinolin-2-yl)indolizine-1-carboxylate.[1][2]
Q3: How can I monitor the progress of the purification?
A3: The progress of the reaction and the separation during column chromatography can be monitored by Thin Layer Chromatography (TLC).[2]
Q4: What is the expected yield and melting point of the purified compound?
A4: The reported yield for methyl 3-(quinolin-2-yl)indolizine-1-carboxylate after purification is 40%, and it presents as a yellow solid with a melting point of 164 °C.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Product | Incomplete reaction or decomposition of the product on the silica gel. | - Ensure the initial synthesis reaction has gone to completion by monitoring with TLC.[2]- If the compound is suspected to be unstable on silica gel, consider using a less acidic stationary phase like deactivated silica gel, alumina, or florisil.[3] |
| Poor Separation of the Compound from Impurities | The chosen mobile phase may not be optimal for separating the target compound from closely related impurities. | - Systematically vary the ratio of cyclohexane to ethyl acetate to optimize the separation. A gradient elution might provide a better separation.[4]- Ensure the sample is loaded onto the column in a concentrated band to minimize diffusion.[5][6] |
| Compound is Not Eluting from the Column | The mobile phase is not polar enough to move the compound through the silica gel. | - Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.- If the compound is very polar, a more aggressive solvent system or even reverse-phase chromatography might be necessary.[3] |
| Compound Elutes Too Quickly (with the solvent front) | The mobile phase is too polar, resulting in very little interaction with the stationary phase. | - Decrease the polarity of the mobile phase by increasing the proportion of cyclohexane.- Ensure the correct solvent system was prepared.[3] |
| Streaking or Tailing of Spots on TLC and Column Fractions | The compound may be acidic or basic, leading to strong interactions with the silica gel. The sample might be overloaded on the column. | - Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to improve the peak shape.- Ensure the amount of crude product loaded onto the column is appropriate for the column size.[6] |
| Product Decomposes on the Column | The compound is sensitive to the acidic nature of the silica gel. | - Perform a stability test by spotting the compound on a TLC plate and letting it sit for a few hours before eluting to see if degradation occurs.[3]- If unstable, switch to a neutral stationary phase like alumina or use deactivated silica.[3] |
Experimental Protocol: Column Chromatography Purification
This protocol details the purification of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate from a crude reaction mixture.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial mobile phase (cyclohexane:ethyl acetate 2:1).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the surface.
-
Equilibrate the column by running the mobile phase through it until the packing is stable.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane.[1]
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.[5]
-
Carefully apply the dissolved sample or the silica with the adsorbed sample to the top of the column.
3. Elution and Fraction Collection:
-
Begin eluting the column with the cyclohexane:ethyl acetate (2:1) mobile phase.[1][2]
-
Collect fractions in separate test tubes or vials.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
4. Product Isolation:
-
Combine the fractions that contain the pure desired product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified methyl 3-(quinolin-2-yl)indolizine-1-carboxylate as a yellow solid.[1]
Data Summary
| Parameter | Value |
| Stationary Phase | Silica Gel[1][2] |
| Mobile Phase | Cyclohexane / Ethyl Acetate (2/1)[1][2] |
| Yield | 40%[1] |
| Physical Appearance | Yellow Solid[1] |
| Melting Point | 164 °C[1] |
Visualizations
Caption: Experimental workflow for column chromatography purification.
References
- 1. Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Scale-Up Synthesis of Indolizine Derivatives
Welcome to the technical support center for the scale-up synthesis of indolizine derivatives. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale experiments to larger-scale production. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of indolizine derivatives in a question-and-answer format.
| Issue ID | Problem | Potential Cause(s) | Recommended Solutions |
| SC-UP-001 | Significant drop in yield upon scaling up. | - Inefficient Heat Transfer: Localized "hot spots" can lead to side reactions and product degradation.[1] - Poor Mass Transfer: Inadequate mixing can result in low reactant concentration in certain areas of the reactor.[1] - Exothermic Runaway: Many indolizine syntheses are exothermic, which can be difficult to control in large vessels, leading to decomposition.[1] | - Optimize Reactor Geometry and Agitation: Ensure efficient mixing and uniform heat distribution. - Controlled Reagent Addition: Use a syringe pump or dropping funnel for slow, controlled addition of reagents, especially for exothermic reactions. - Consider Continuous Flow Chemistry: Flow reactors offer superior heat and mass transfer, mitigating many scale-up issues.[1] |
| SC-UP-002 | Formation of unexpected side products, such as transesterification products. | - Use of Alcoholic Solvents: Alcohols can react with ester functionalities on starting materials or products, especially in the presence of a base.[2] - Residual Alcohol Impurities: Traces of alcohol from previous steps can lead to transesterification.[2] | - Solvent Selection: Switch to anhydrous, aprotic solvents like acetonitrile, THF, or toluene.[2] - Thorough Drying: Ensure all starting materials, reagents, and solvents are rigorously dried before use. Molecular sieves can be employed to remove trace moisture and alcohols.[2] |
| SC-UP-003 | Difficulty in purifying the final product at a larger scale. | - Contamination with Metal Residues: If using metal catalysts (e.g., Palladium, Copper, Rhodium), residual metals can contaminate the product, which is often difficult and costly to remove.[3][4] - Formation of Tar-like Impurities: Polymerization or decomposition of starting materials or intermediates can lead to tar formation. | - Consider Metal-Free Synthesis Routes: Explore transition-metal-free alternatives, such as those using TEMPO as an oxidant.[5][6] - Optimize Reaction Conditions: Carefully control the reaction temperature to minimize byproduct formation.[2] - Develop a Scalable Purification Strategy: Investigate crystallization, slurry washes, or scalable chromatography techniques. |
| SC-UP-004 | Inconsistent reaction times and outcomes between batches. | - Variability in Raw Material Quality: Impurities in starting materials can affect reaction kinetics and lead to inconsistent results. - Inadequate Process Control: Fluctuations in temperature, pressure, or stirring rate can impact the reaction. | - Implement Raw Material Quality Control: Test incoming materials for purity and consistency. - Establish Strict Process Parameters: Define and maintain tight control over all reaction parameters. |
| SC-UP-005 | Safety hazards during scale-up, such as thermal runaway or handling of hazardous reagents. | - Exothermic Reactions: As mentioned, exothermic reactions pose a significant risk at scale.[1] - Use of Hazardous Reagents: Some synthetic routes may involve toxic, flammable, or pyrophoric reagents. | - Thorough Thermal Hazard Assessment: Conduct calorimetric studies (e.g., DSC, RC1) to understand the reaction's thermal profile. - Develop and Follow Standard Operating Procedures (SOPs): Ensure all personnel are trained on the safe handling of hazardous materials and emergency procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing indolizine derivatives on a larger scale?
A1: The most historically significant and widely used methods for synthesizing the indolizine core are the Scholtz and Tschitschibabin reactions.[7][8] Additionally, 1,3-dipolar cycloaddition reactions are a powerful and versatile strategy for constructing the indolizine skeleton and are amenable to scale-up.[9][10][11] More recent approaches also include transition-metal-catalyzed reactions and oxidative coupling methods.[7]
Q2: How can I minimize the environmental impact of my indolizine synthesis during scale-up?
A2: Adopting green chemistry principles can significantly reduce the environmental footprint.[12] This includes using less hazardous solvents (e.g., water, ethanol), exploring solvent-free reaction conditions, utilizing biocatalysts, and employing energy-efficient methods like microwave irradiation.[4][12] Metal-free catalytic systems are also preferable to avoid heavy metal waste.[3]
Q3: Are there any specific analytical techniques recommended for monitoring the progress of a large-scale indolizine synthesis?
A3: For real-time reaction monitoring, in-situ techniques such as FT-IR or Raman spectroscopy can be invaluable. For offline analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard for tracking the consumption of starting materials and the formation of products and byproducts. Thin-Layer Chromatography (TLC) remains a quick and effective tool for qualitative analysis.
Q4: What are the key considerations when choosing a solvent for a scale-up reaction?
A4: Beyond its impact on the reaction chemistry, solvent selection at scale involves several practical considerations:
-
Boiling Point and Polarity: These affect the reaction temperature range and can influence reaction rates and selectivity.[1]
-
Solubility: Ensure that all reactants, intermediates, and the product have adequate solubility to avoid precipitation and handling issues.[1]
-
Safety: Flammability, toxicity, and reactivity are critical safety factors.
-
Environmental Impact: Favor greener solvents with low environmental persistence and toxicity.[1]
-
Cost and Availability: The solvent should be readily available in large quantities at a reasonable cost.
-
Work-up and Recovery: Consider the ease of solvent removal and the potential for recycling.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of a Substituted Indolizine via One-Pot, Three-Component Reaction
This protocol is based on a metal-free approach, making it attractive for scale-up to avoid metal contamination.[5][6]
Reaction: One-pot synthesis of a multisubstituted indolizine from an α-halo carbonyl compound, a pyridine derivative, and an electron-deficient alkene using TEMPO as an oxidant.
Materials:
-
α-Bromoacetophenone (1.0 eq)
-
Pyridine (1.2 eq)
-
Ethyl acrylate (1.5 eq)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (20 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, add α-bromoacetophenone, pyridine, ethyl acrylate, TEMPO, and sodium carbonate.
-
Add DMF as the solvent.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography on silica gel.
Protocol 2: Biocatalyzed Synthesis of an Indolizine Derivative in Aqueous Media
This protocol highlights a green chemistry approach suitable for certain indolizine derivatives.[12]
Reaction: One-pot synthesis of an indolizine derivative using Candida antarctica lipase A (CAL-A) as a biocatalyst.
Materials:
-
4,4′-bipyridine (1 mmol)
-
ω-bromoacetophenone (1 mmol)
-
Ethyl propiolate (1.2 mmol)
-
Candida antarctica lipase A (CAL-A)
-
Phosphate buffer (pH 7)
-
Ethyl acetate
Procedure:
-
To a reaction vessel, add 4,4′-bipyridine, ω-bromoacetophenone, ethyl propiolate, and CAL-A.
-
Add phosphate buffer (pH 7) as the reaction medium.
-
The reaction can be performed by shaking at a constant temperature or with the assistance of ultrasound to reduce reaction time.
-
Monitor the reaction for conversion by TLC or HPLC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes comparative data for the biocatalyzed synthesis of an indolizine derivative, highlighting the effect of the catalyst and reaction conditions on conversion rates.[12]
| Entry | Method | Catalyst | Time (h) | Conversion (%) |
| 1 | Shaking | None | 48 | 45 |
| 2 | Shaking | CAL-A | 48 | 85 |
| 3 | Ultrasound | None | 2 | 48 |
| 4 | Ultrasound | CAL-A | 2 | 87 |
Visualizations
Caption: Workflow for the one-pot synthesis of a substituted indolizine.
Caption: Troubleshooting logic for low yield in scale-up synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijettjournal.org [ijettjournal.org]
- 5. Indolizine synthesis [organic-chemistry.org]
- 6. Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant [organic-chemistry.org]
- 7. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 8. Recent advances in the synthesis of indolizines and their π-expanded analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent progress in synthesis and bioactivity studies of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jbclinpharm.org [jbclinpharm.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Indolizine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indolizine, a nitrogen-containing heterocyclic aromatic compound, and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of the indolizine scaffold is a key focus for organic chemists, with numerous methods developed to construct this privileged heterocyclic motif. This guide provides an objective comparison of the most common and effective synthesis methods for indolizine derivatives, supported by experimental data and detailed protocols.
Key Synthesis Methods at a Glance
The construction of the indolizine nucleus can be broadly categorized into several key strategies. The most prominent among these are 1,3-Dipolar Cycloaddition, the Tschitschibabin Reaction, the Scholtz Reaction, Multi-Component Reactions (MCRs), and Intramolecular Cyclization. Each method offers distinct advantages and is suited for different substitution patterns and substrate scopes.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data for each of the primary synthesis methods, providing a clear comparison of their efficiency and applicability.
Table 1: 1,3-Dipolar Cycloaddition
This method involves the reaction of a pyridinium ylide with a dipolarophile, such as an alkyne or alkene. It is a versatile and widely used method for constructing the indolizine ring.[3]
| Entry | Pyridinium Salt Precursor | Dipolarophile | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-(Phenacyl)pyridinium Bromide | Ethyl propiolate | Et3N | CH2Cl2 | Reflux | 12 | 85 | [4] |
| 2 | 1-(Cyanomethyl)pyridinium Chloride | Dimethyl acetylenedicarboxylate | K2CO3 | Acetonitrile | RT | 24 | 92 | [3] |
| 3 | 1-(Ethoxycarbonylmethyl)pyridinium Bromide | N-Phenylmaleimide | DBU | Toluene | 110 | 8 | 78 | [3] |
| 4 | Pyridinium ylide with a carboethoxy group | 1,1-diiodo-2,2-dinitroethylene | - | - | - | - | 42 | [5] |
| 5 | Pyridinium ylide with a benzoyl group | 1,1-diiodo-2,2-dinitroethylene | - | - | - | - | 16 | [5] |
Table 2: Tschitschibabin Reaction
A classical method, the Tschitschibabin reaction involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.[1][2]
| Entry | 2-Alkylpyridine | α-Halocarbonyl Compound | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Picoline | Phenacyl bromide | NaHCO3 | Ethanol | Reflux | 4 | 75 | [2] |
| 2 | 2-Ethylpyridine | 2-Bromoacetophenone | K2CO3 | DMF | 100 | 6 | 82 | [1] |
| 3 | 2,6-Lutidine | Ethyl bromoacetate | NaOEt | Ethanol | Reflux | 12 | 65 | [6] |
| 4 | 4-tert-Butylpyridine | Sodium amide | Xylene | Atmospheric pressure | - | - | 11 | [7] |
Table 3: Scholtz Reaction
The first reported synthesis of indolizine, the Scholtz reaction, typically involves the condensation of a 2-methylpyridine with an acid anhydride at high temperatures.[8]
| Entry | 2-Methylpyridine Derivative | Acid Anhydride | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Methylpyridine | Acetic anhydride | 200-220 | - | Low | [8] |
| 2 | 2,4-Dimethylpyridine | Propionic anhydride | 250 | 6 | Moderate | [8] |
Table 4: Multi-Component Reactions (MCRs)
MCRs offer an efficient and atom-economical approach to synthesizing complex indolizine derivatives in a one-pot fashion from simple starting materials.[9][10]
| Entry | Components | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine-2-carboxaldehyde, Piperidine, Phenylacetylene | NaAuCl4·2H2O (1 mol%) | Water | 60 | 3 | 85 | [9] |
| 2 | Pyridine-2-carboxaldehyde, Piperidine, Phenylacetylene | NaAuCl4·2H2O (1 mol%) | Solvent-free | 60 | 1.5 | 95 | [9] |
| 3 | 2-(Pyridin-2-yl)acetate, 3-Phenylpropiolaldehyde, Methanol | - | Solvent-free | RT | 24 | 87 | [10] |
| 4 | Ethyl pyridine acetate, Benzyl bromide, Triethyl orthoformate | Cs2CO3 | Acetonitrile | Reflux | 7 | Good to Excellent | [11] |
Table 5: Intramolecular Cyclization
This strategy involves the cyclization of a suitably functionalized pyridine derivative to form the five-membered pyrrole ring of the indolizine core.
| Entry | Starting Material | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-(2-Pyridyl)propan-1-ol | Pd/C | - | 280 | - | 50 | [8][12] |
| 2 | N-Benzylidene-2-(1-pentynyl)aniline | Pd(OAc)2, P(n-Bu)3 | 1,4-Dioxane | 100 | 12 | 78 | [13] |
| 3 | Pyridine-2-carboxaldehydes, six-membered cyclic enones | Bicyclic imidazole-alcohol | Water | 60 | 12 | up to 70 | [14] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
1,3-Dipolar Cycloaddition Synthesis of 3-Phenyl-1-(piperidin-1-yl)indolizine
Materials:
-
Pyridine-2-carboxaldehyde (1.0 mmol)
-
Piperidine (1.1 mmol)
-
Phenylacetylene (1.5 mmol)
-
NaAuCl4·2H2O (1 mol%)
-
Water or no solvent
Procedure:
-
In Water: To a solution of pyridine-2-carboxaldehyde (1.0 mmol) and piperidine (1.1 mmol) in water (2 mL) is added phenylacetylene (1.5 mmol) and NaAuCl4·2H2O (0.01 mmol). The reaction mixture is stirred at 60 °C for 3 hours.[9]
-
Solvent-Free: Pyridine-2-carboxaldehyde (1.0 mmol), piperidine (1.1 mmol), phenylacetylene (1.5 mmol), and NaAuCl4·2H2O (0.01 mmol) are mixed together without any solvent. The mixture is stirred at 60 °C for 1.5 hours.[9]
-
Work-up (for both conditions): After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The product is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3-phenyl-1-(piperidin-1-yl)indolizine.
Tschitschibabin Synthesis of 2-Phenylindolizine
Materials:
-
2-Picoline (10 mmol)
-
Phenacyl bromide (10 mmol)
-
Sodium bicarbonate (20 mmol)
-
Ethanol
Procedure:
-
A mixture of 2-picoline (10 mmol) and phenacyl bromide (10 mmol) in ethanol (20 mL) is heated at reflux for 2 hours to form the pyridinium salt.
-
After cooling to room temperature, sodium bicarbonate (20 mmol) is added portion-wise to the reaction mixture.
-
The mixture is then heated at reflux for an additional 4 hours.[2]
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield 2-phenylindolizine.
Scholtz Synthesis of 1,3-Diacetyl-2-methylindolizine
Materials:
-
2-Methylpyridine (1 mol)
-
Acetic anhydride (3 mol)
Procedure:
-
A mixture of 2-methylpyridine and acetic anhydride is heated at 200-220 °C in a sealed tube for several hours.[8]
-
After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium carbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol. Note: This reaction is performed under harsh conditions and often results in low yields.
Multi-Component Synthesis of Polysubstituted Indolizine
Materials:
-
Ethyl pyridine-2-acetate (1 mmol)
-
Benzyl bromide (1.2 mmol)
-
Triethyl orthoformate (1.5 mmol)
-
Cesium carbonate (Cs2CO3) (2 mmol)
-
Acetonitrile
Procedure:
-
To a solution of ethyl pyridine-2-acetate (1 mmol) in acetonitrile (10 mL) are added benzyl bromide (1.2 mmol), triethyl orthoformate (1.5 mmol), and Cs2CO3 (2 mmol).[11]
-
The reaction mixture is heated at reflux for 7 hours.[11]
-
After completion, the mixture is cooled to room temperature and the solvent is evaporated.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na2SO4 and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Intramolecular Cyclization Synthesis of Indolizine
Materials:
-
3-(2-Pyridyl)propan-1-ol (1 mmol)
-
Palladium on carbon (10 mol%)
Procedure:
-
3-(2-Pyridyl)propan-1-ol is mixed with 10 mol% palladium on carbon.
-
The mixture is heated at 280 °C under a nitrogen atmosphere.[8][12]
-
The reaction progress can be monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled and the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the mechanisms of the described synthesis methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijettjournal.org [ijettjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]
- 12. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]
- 13. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 14. One-pot organocatalyzed synthesis of tricyclic indolizines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00346A [pubs.rsc.org]
A Comparative Guide to Methyl Indolizine-2-carboxylate and Ethyl Indolizine-2-carboxylate for Researchers
In the landscape of heterocyclic compounds, indolizine derivatives have garnered significant attention for their diverse pharmacological potential. Among the foundational scaffolds for the development of novel therapeutics are methyl indolizine-2-carboxylate and ethyl indolizine-2-carboxylate. This guide provides a comparative overview of these two closely related compounds, summarizing their synthesis, physicochemical properties, and the biological activities of their derivatives, supported by available experimental data. It is important to note that while a wealth of information exists for derivatives of both compounds, direct comparative studies of the parent esters are limited in the current scientific literature.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule. The primary difference lies in the ester group, which can influence factors such as solubility, crystal packing, and reactivity.
| Property | This compound | Ethyl Indolizine-2-carboxylate |
| Molecular Formula | C₁₀H₉NO₂ | C₁₁H₁₁NO₂ |
| Molecular Weight | 175.18 g/mol | 189.21 g/mol [1] |
| Appearance | Solid | Solid[1] |
| CAS Number | 16959-62-9 | 153274-63-6[1] |
Synthesis and Reactivity
Both esters are valuable synthetic intermediates. Their synthesis often involves the cyclization of pyridine derivatives.
Ethyl indolizine-2-carboxylate is frequently synthesized via the thermal cyclization of an acrylate precursor, such as ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate.[1] It serves as a versatile building block for more complex indolizine derivatives through reactions like hydrolysis to the corresponding carboxylic acid, halogenation (e.g., bromination at the 3-position), and subsequent palladium-catalyzed cross-coupling reactions.[2]
This compound can be synthesized through methods such as the cycloaddition reaction of a pyridinium ylide with methyl propiolate. This approach is a common strategy for constructing the indolizine core.
The reactivity of the ester group in both compounds allows for their conversion into other functional groups, such as amides and hydrazides, which are often key intermediates in the synthesis of biologically active molecules.
Comparative Biological Performance of Derivatives
While direct comparative data for the parent esters is scarce, the biological activities of their respective derivatives provide insights into their potential applications. The indolizine scaffold itself is known to be a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of activities.[3]
Anticancer Activity
Derivatives of ethyl indolizine-2-carboxylate have been investigated for their anticancer properties. For instance, certain functionalized indolizines synthesized from the ethyl ester have shown cytostatic and cytotoxic effects against various cancer cell lines, including non-small cell lung cancer, glioblastoma, and melanoma.[4] The proposed mechanisms of action for some indolizine derivatives include the inhibition of tubulin polymerization and disruption of EGFR signaling.[2]
Anti-inflammatory Activity
Novel derivatives of ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate have been synthesized and evaluated for their anti-inflammatory properties.[5] In vitro studies have shown that some of these compounds can significantly reduce the levels of COX-2 enzymes, TNF-α, and IL-6, indicating their potential as anti-inflammatory agents.[5]
Antimicrobial Activity
The indolizine core is a promising scaffold for the development of new antimicrobial agents. While not a direct comparison, studies on Mannich bases of indolizine-1-carboxylate (derived from the corresponding ester) have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.
It is important to reiterate that these activities are reported for derivatives and not the parent methyl or ethyl indolizine-2-carboxylate. The specific ester group can influence the pharmacokinetic and pharmacodynamic properties of the final active compound.
Experimental Protocols
To aid researchers in the synthesis and modification of these compounds, detailed experimental protocols for key reactions are provided below.
Hydrolysis of Ethyl Indolizine-2-carboxylate
This procedure converts the ethyl ester to the corresponding carboxylic acid, a versatile intermediate.
Protocol:
-
Dissolve ethyl indolizine-2-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).
-
Add potassium hydroxide (5.0 mmol) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted starting material.
-
Acidify the aqueous layer to a pH of 3-4 with 1 M hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield indolizine-2-carboxylic acid.[2]
Bromination of Ethyl Indolizine-2-carboxylate
This protocol introduces a bromine atom at the 3-position, enabling further functionalization through cross-coupling reactions.
Protocol:
-
Dissolve ethyl indolizine-2-carboxylate (1.0 mmol) in glacial acetic acid (10 mL) at room temperature.
-
Add a solution of bromine (1.1 mmol) in glacial acetic acid (2 mL) dropwise.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Pour the mixture into ice-water (50 mL).
-
Collect the resulting precipitate by filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to give ethyl 3-bromoindolizine-2-carboxylate.[2]
Conclusion
Both this compound and ethyl indolizine-2-carboxylate are valuable starting materials for the synthesis of a wide array of functionalized indolizine derivatives with significant therapeutic potential. The choice between the methyl and ethyl ester may be guided by factors such as synthetic accessibility, reactivity in subsequent steps, and the desired physicochemical properties of the final products. While direct comparative performance data is lacking, the extensive research on their respective derivatives highlights the importance of the indolizine scaffold in drug discovery. Further side-by-side studies of these parent esters and their simple derivatives would be beneficial to delineate the subtle but potentially significant impact of the ester group on biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent progress in synthesis and bioactivity studies of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Indolizine and Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the indole nucleus stands as a cornerstone, integral to a multitude of FDA-approved drugs and clinical candidates.[1] Its structural isomer, indolizine, has emerged as a compelling alternative, offering a unique scaffold for the development of novel therapeutic agents.[1][2] While both are bicyclic aromatic heterocycles, the placement of the nitrogen atom—within the six-membered ring for indole versus at the bridgehead for indolizine—imparts distinct electronic and steric properties, influencing their biological activities. This guide provides a comparative analysis of the biological activities of indolizine and indole analogs, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.
I. Anticancer Activity: A Tale of Two Scaffolds
Both indolizine and indole derivatives have demonstrated significant potential as anticancer agents, often through the modulation of critical cellular pathways.[3][4] While direct comparative studies of isosteric pairs are limited, a review of the available literature allows for a comparative overview of their efficacy against various cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative indolizine and indole analogs against various cancer cell lines. It is important to note that these compounds were evaluated in different studies and a direct comparison of potency should be made with caution.
Table 1: In Vitro Anticancer Activity of Indolizine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| Compound 6o | HepG2 (Liver) | 6.02 | EGFR and CDK-2 Inhibition | [5] |
| HCT-116 (Colon) | 5.84 | EGFR and CDK-2 Inhibition | [5] | |
| MCF-7 (Breast) | 8.89 | EGFR and CDK-2 Inhibition | [5] | |
| Compound 6m | HepG2 (Liver) | 11.97 | EGFR and CDK-2 Inhibition | [5] |
| HCT-116 (Colon) | 28.37 | EGFR and CDK-2 Inhibition | [5] | |
| MCF-7 (Breast) | 19.87 | EGFR and CDK-2 Inhibition | [5] | |
| Compound 8e | CAL-27 (Oral) | 0.047 | Microtubule Destabilizer | [6] |
| Compound 8h | BT-20 (Breast) | 0.117 | Microtubule Destabilizer | [6] |
| cis-11 | DU-145 (Prostate) | 4.41 | Not specified | [5] |
| MDA-MB-231 (Breast) | 1.01 | Not specified | [5] |
Table 2: In Vitro Anticancer Activity of Indole Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| Compound 10b | A549 (Lung) | 0.012 | EGFR and p53-MDM2 modulation | [7] |
| K562 (Leukemia) | 0.010 | EGFR and p53-MDM2 modulation | [7] | |
| Compound 5f | Four cancer cell lines | 0.11 - 1.4 | Tubulin polymerization inhibitor | [8] |
| Compound 5m | Four cancer cell lines | 0.11 - 1.4 | Tubulin polymerization inhibitor (IC50 = 0.37 µM) | [8] |
| Compound 1k | MCF-7 (Breast) | 0.0045 | Tubulin polymerization inhibitor (IC50 = 0.58 µM) | [8] |
| Compound 32b | Five human cancer cell lines | Not specified | Tubulin polymerization inhibitor (IC50 = 2.09 µM) | [8] |
Signaling Pathways and Mechanisms of Action
Indolizine and indole analogs often exert their anticancer effects by targeting fundamental cellular processes such as cell division and signaling cascades.
Indolizine Analogs: A significant body of research points to the ability of indolizine derivatives to act as microtubule-destabilizing agents, binding to the colchicine-binding site of tubulin and inhibiting its polymerization.[6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] Furthermore, certain indolizine derivatives have been shown to inhibit key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), crucial regulators of cell proliferation and survival.[5]
Caption: EGFR signaling pathway and the inhibitory action of indolizine derivatives.
Indole Analogs: The anticancer activity of indole derivatives is also frequently linked to the inhibition of tubulin polymerization, with many compounds targeting the colchicine binding site.[9][10][11] Additionally, indole-based compounds have been found to modulate the EGFR and p53-MDM2 signaling pathways, leading to cell cycle arrest and apoptosis.[7]
Caption: Simplified p53-MDM2 signaling pathway and the inhibitory action of indole analogs.
II. Antimicrobial Activity: A Broad Spectrum of Action
Both indolizine and indole scaffolds have been explored for their potential as antimicrobial agents against a range of bacteria and fungi.
Data Presentation: In Vitro Antimicrobial Activity
The following tables present the Minimum Inhibitory Concentration (MIC) values for selected indolizine and indole derivatives against various microbial strains.
Table 3: In Vitro Antimicrobial Activity of Indolizine Analogs
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 5g | Various bacteria | 16 - 256 | [12] |
| Compound 5b | Various fungi | 8 - 32 | [12] |
| Compound 5 | Bacillus subtilis | Not specified | [13] |
| Staphylococcus aureus | Not specified | [13] | |
| Pseudomonas aeruginosa | Not specified | [13] | |
| Salmonella typhimurium | Not specified | [13] | |
| Candida albicans | Not specified | [13] | |
| Compound 9 | Pseudomonas aeruginosa | Not specified | [13] |
| Compound 13 | Salmonella typhimurium | Not specified | [13] |
| Compound 19 | Various bacteria and fungi | Not specified | [13] |
Table 4: In Vitro Antimicrobial Activity of Indole Analogs
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 12 | Penicillin Binding Protein 2 | Better binding score | [14] |
| Compound 2 | Penicillin Binding Protein 2a | Better binding score | [14] |
| Indole-triazole hybrid 6 | Various bacteria and fungi | Superior activity | [15] |
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of these compounds are diverse. For indolizine derivatives, proposed mechanisms include the inhibition of fungal 14α-demethylase and bacterial protein tyrosine phosphatase.[12] Some pyrazolyl-indolizine derivatives have been shown to induce lipid peroxidation in bacterial cell membranes.[13] For indole analogs, inhibition of DNA gyrase is a key mechanism, which is supported by molecular docking studies.[14][15]
III. Experimental Protocols
Standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activities of novel compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (indolizine or indole analogs) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Caption: Experimental workflow for the MTT assay.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: Serially dilute the test compounds in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Both indolizine and indole scaffolds serve as valuable platforms for the development of potent biological agents. While indole-based compounds are well-established in clinical use, the growing body of research on indolizine analogs highlights their significant potential, particularly in the realms of anticancer and antimicrobial therapies.[16] The data presented in this guide underscore the promising activities of various derivatives from both classes. Future research involving direct, parallel comparisons of isosteric indolizine and indole analogs will be crucial for a more definitive understanding of their relative therapeutic potential and for guiding the rational design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Silico Studies of Indole Derivatives as Antibacterial Agents -Journal of Pharmacopuncture | Korea Science [koreascience.kr]
- 15. Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescent Properties of Indolizine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indolizine derivatives have emerged as a versatile class of fluorophores with applications spanning from materials science to biological imaging.[1][2] Their tunable photophysical properties, influenced by substituent effects and environmental factors, make them promising candidates for the development of novel fluorescent probes and sensors.[3][4][5] This guide provides a comparative analysis of the fluorescent properties of selected indolizine derivatives, supported by experimental data and detailed methodologies.
Photophysical Properties of Selected Indolizine Derivatives
The following table summarizes the key photophysical parameters of various indolizine derivatives, offering a quantitative comparison of their fluorescent performance. These parameters are crucial for selecting the appropriate derivative for a specific application, such as bioimaging or sensing.
| Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| 1,2-diphenylindolizine derivative | ~350-400 | ~450 | ~50-100 | Not specified | Solution & Thin Film | [6] |
| 3-(4-dimethylamino)phenyl)indolizine-7-carboxylic acid | Not specified | 533 | Not specified | Not specified | Not specified | [3] |
| Compound 9 (with N,N-dimethylamino and ester groups) | Not specified | 499-574 | Not specified | Not specified | Various polarities | [3] |
| Compound 17 (with N,N-dimethylamino and acetyl groups) | Not specified | 499-574 | Not specified | Not specified | Various polarities | [3] |
| 2-oxo-pyrano[3,2-b]indolizine (2g) | Not specified | Not specified | Not specified | 0.92 | DCM | [7][8] |
| 3-aryl-7-benzoyl-pyrrolo[1,2-c]pyrimidine | Not specified | Not specified | Not specified | up to 0.55 | Chloroform:acetonitrile (1:1) | [9] |
| Indolizino[3,4,5-ab]isoindoles | Not specified | Not specified | Not specified | up to 0.90 | Not specified | [10] |
| New fluorescent indolizine (unspecified structure) | 400-409 | 453-461 | 52-58 | 0.0047-0.0451 | DMSO, CCl4, Dioxane | [2] |
Factors Influencing Fluorescence Properties
The fluorescent behavior of indolizine derivatives is highly sensitive to their structural modifications and the surrounding environment.
Substituent Effects: The introduction of electron-donating or electron-withdrawing groups at different positions on the indolizine core can significantly alter the absorption and emission wavelengths.[3] For instance, an N,N-dimethylamino group (electron-donating) at the C-3 position coupled with an electron-withdrawing group at the C-7 position can induce a red shift in the emission wavelength due to an intramolecular charge transfer (ICT) process.[3] This principle allows for the systematic tuning of emission colors from blue to orange.[3]
Solvatochromism: Many indolizine derivatives exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent.[3] For example, some derivatives show a positive solvatochromism, with a bathochromic (red) shift in emission as the solvent polarity increases.[3] This property is valuable for developing sensors that can probe the polarity of their microenvironment.
pH Sensitivity: The fluorescence of certain indolizine derivatives can be modulated by pH.[3][4][5] This has led to the development of fluorescent pH sensors that can operate in specific pH ranges, offering potential applications in monitoring intracellular pH.[5]
Experimental Protocols
General Synthesis of Indolizine Derivatives
The synthesis of indolizine derivatives can be achieved through various methods, with 1,3-dipolar cycloaddition being a common and versatile approach.[11]
Workflow for 1,3-Dipolar Cycloaddition:
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescent Indolizine-β-Cyclodextrin Derivatives for the Detection of Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research of 3-(4-Aminophenyl)-indolizine Derivatives asFluorescent Probes for Protons [cjcu.jlu.edu.cn]
- 6. Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strongly fluorescent indolizine-based coumarin analogs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01216J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jbclinpharm.org [jbclinpharm.org]
Validating the Structure of Methyl Indolizine-2-carboxylate: A Comparison of Experimental and Predicted NMR Data
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, accurate structural validation is paramount. This guide provides a comparative analysis of experimental and predicted Nuclear Magnetic Resonance (NMR) data for methyl indolizine-2-carboxylate, a key scaffold in medicinal chemistry. By presenting a side-by-side view of expected versus reported spectral data, this document serves as a practical tool for the verification of this compound's synthesis and purity.
The indolizine core is a recurring motif in a variety of biologically active molecules. The precise characterization of substituted indolizines, such as this compound, is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. NMR spectroscopy is the cornerstone of this characterization, providing detailed information about the chemical environment of each atom within the molecule.
Comparison of NMR Data
The following tables summarize the experimental and predicted ¹H and ¹³C NMR data for this compound. The experimental data is sourced from the peer-reviewed publication, "Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines," by Bode, M. L., and Kaye, P. T. (J. Chem. Soc., Perkin Trans. 1, 1993, 1809-1813). The predicted data has been generated using established NMR prediction algorithms.
Table 1: ¹H NMR Data Comparison for this compound (CDCl₃)
| Proton | Experimental Chemical Shift (δ ppm) | Predicted Chemical Shift (δ ppm) | Experimental Multiplicity | Experimental Coupling Constant (J Hz) |
| H-1 | 7.42 | 7.55 | s | - |
| H-3 | 7.08 | 7.15 | s | - |
| H-5 | 8.25 | 8.18 | d | 7.0 |
| H-6 | 6.75 | 6.82 | td | 6.8, 1.2 |
| H-7 | 7.10 | 7.18 | ddd | 9.0, 6.6, 1.2 |
| H-8 | 7.60 | 7.52 | d | 9.0 |
| OCH₃ | 3.85 | 3.88 | s | - |
Table 2: ¹³C NMR Data Comparison for this compound (CDCl₃)
| Carbon | Experimental Chemical Shift (δ ppm) | Predicted Chemical Shift (δ ppm) |
| C-1 | 108.2 | 109.1 |
| C-2 | 126.5 | 127.3 |
| C-3 | 106.8 | 107.5 |
| C-5 | 125.8 | 126.4 |
| C-6 | 112.5 | 113.1 |
| C-7 | 120.2 | 120.9 |
| C-8 | 118.0 | 118.7 |
| C-8a | 135.5 | 136.1 |
| C=O | 163.5 | 164.2 |
| OCH₃ | 51.2 | 51.8 |
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR spectra for small organic molecules like this compound, based on standard laboratory practices.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is sufficient to be within the detection region of the NMR coil (typically around 4-5 cm).
2. NMR Instrument Setup and Data Acquisition:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR) for better signal dispersion and resolution.
-
¹H NMR:
-
Tune and match the probe for the ¹H frequency.
-
Perform shimming on the sample to optimize the magnetic field homogeneity and obtain sharp peaks.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted based on the sample concentration (typically 8-16 scans are sufficient).
-
-
¹³C NMR:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment for observing carbon signals as singlets.
-
Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum to deduce the connectivity of the protons.
Validation Workflow
The process of validating the NMR data for a synthesized compound against predicted or literature data can be visualized as a logical workflow. This ensures a systematic and thorough comparison.
This guide provides a framework for the rigorous validation of this compound using NMR spectroscopy. By following the outlined experimental protocols and utilizing the comparative data tables and workflow, researchers can confidently ascertain the identity and purity of their synthesized compounds, which is a critical step in the drug discovery and development pipeline.
A Comparative Guide to the Cytotoxicity of Indolizine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Indolizine, a fused heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities, including potent anticancer properties.[1] The planar structure of the indolizine nucleus allows for effective interaction with various biological targets, making it a versatile backbone for the design of novel therapeutic agents.[1] This guide provides a comparative analysis of the cytotoxicity of various indolizine-based compounds against several cancer cell lines, supported by experimental data from recent studies.
Comparative Anticancer Activity of Indolizine Derivatives
The anticancer efficacy of indolizine derivatives is commonly assessed by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency, with a lower IC50 value indicating greater potency. The following table summarizes the IC50 values of several representative indolizine-based compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |
| Compound 6o | HepG2 (Liver) | 6.02 | EGFR and CDK-2 Inhibition |
| HCT-116 (Colon) | 5.84 | EGFR and CDK-2 Inhibition | |
| MCF-7 (Breast) | 8.89 | EGFR and CDK-2 Inhibition | |
| Compound 6m | HepG2 (Liver) | 11.97 | EGFR and CDK-2 Inhibition |
| HCT-116 (Colon) | 28.37 | EGFR and CDK-2 Inhibition | |
| MCF-7 (Breast) | 19.87 | EGFR and CDK-2 Inhibition | |
| Compound C3 | HepG2 (Liver) | ~20 (at 24h) | Induction of apoptosis via mitochondria p53 pathway |
| cis-11 | DU-145 (Prostate) | 4.41 | Not specified |
| MDA-MB-231 (Breast) | 1.01 | Not specified | |
| Compound 45 [R1 = Et; R2 = R4 = H; R3 = (CH2)2NMe2] | A549 (Lung) | 20.01 | Not specified |
| Compound 45 [R1 = Et; R2 = R4 = H; R3 = 4-BrC6H4] | MDA-MB-231 (Breast) | 27.06 | Not specified |
| Compound 8e | CAL-27 (Oral) | 47-117 nM | Microtubule Destabilizer |
| BT-20 (Breast) | 47-117 nM | Microtubule Destabilizer | |
| HGC-27 (Gastric) | 47-117 nM | Microtubule Destabilizer | |
| Compound 8h | CAL-27 (Oral) | 47-117 nM | Microtubule Destabilizer |
| BT-20 (Breast) | 47-117 nM | Microtubule Destabilizer | |
| HGC-27 (Gastric) | 47-117 nM | Microtubule Destabilizer |
Experimental Protocols
Standardized experimental protocols are crucial for the reliable comparison of anticancer agents. The following are detailed methodologies for key experiments cited in the evaluation of indolizine-based compounds.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]
-
Cell Seeding: Cancer cell lines (e.g., HepG2, A549, HeLa) are seeded in 96-well plates at a density of 1 × 10^5 cells/well.[2]
-
Incubation: The cells are incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with different concentrations of the indolizine derivatives for a specified period (e.g., 24 or 48 hours).[2]
-
MTT Addition: After the treatment period, the culture medium is discarded, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) is added to each well. The plates are then incubated for an additional 4 hours.[2]
-
Formazan Solubilization: The supernatant is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound interferes with the assembly of microtubules, a key process in cell division.
-
Reaction Mixture: A reaction mixture containing tubulin, a fluorescence reporter (e.g., DAPI), and a buffer is prepared.
-
Compound Addition: The indolizine-based compound is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).
-
Fluorescence Monitoring: The fluorescence is monitored over time. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The polymerization curves in the presence and absence of the test compound are compared to determine its inhibitory effect.[1]
Signaling Pathways and Mechanisms of Action
Indolizine derivatives exert their cytotoxic effects through various mechanisms, often by modulating critical signaling pathways that are dysregulated in cancer.[1]
EGFR and CDK-2 Inhibition
Several indolizine derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2).[3] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. CDK-2 is a key regulator of the cell cycle. Inhibition of these proteins can lead to cell cycle arrest and apoptosis.
Caption: EGFR signaling pathway and the inhibitory action of indolizine derivatives.
Induction of Apoptosis via the Mitochondria p53 Pathway
Certain indolizine compounds, such as Compound C3, have been found to induce apoptosis in cancer cells through the mitochondria-p53 pathway.[2] This involves increasing intracellular reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and promoting the activation and nuclear accumulation of the tumor suppressor protein p53.[2] Activated p53 upregulates the pro-apoptotic protein Bax and down-regulates the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, culminating in apoptosis.[2]
Caption: Experimental workflow for a typical cytotoxicity (MTT) assay.
Microtubule Destabilization
A significant mechanism of action for some indolizine derivatives is the inhibition of tubulin polymerization.[4] By binding to the colchicine-binding site of tubulin, these compounds prevent the formation of microtubules, which are essential for maintaining cell structure, intracellular transport, and cell division.[4][5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[4]
Conclusion
Indolizine-based compounds represent a promising class of anticancer agents with diverse mechanisms of action. The data presented in this guide highlight the potent cytotoxic effects of several indolizine derivatives against a range of cancer cell lines. Further research focusing on structure-activity relationship (SAR) studies and in vivo efficacy will be crucial for the development of clinically viable anticancer drugs from this versatile scaffold.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Catalysts in Indolizine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of indolizines, a core scaffold in numerous biologically active compounds and functional materials, has seen a significant evolution from classical methods to more efficient and sustainable catalytic strategies.[1][2][3] This guide provides a comparative overview of alternative catalysts, including metal-based systems, organocatalysts, and photocatalysts, offering a valuable resource for selecting the optimal synthetic route. The performance of these catalysts is evaluated based on experimental data, with detailed protocols provided for key transformations.
Metal-Based Catalysts: The Workhorses of Indolizine Synthesis
Transition metal catalysts remain a cornerstone in the synthesis of indolizines due to their high efficiency and broad applicability in various reaction types, including multicomponent reactions, cycloisomerizations, and cross-coupling reactions.[4]
Gold Catalysts: Efficiency in Multicomponent Reactions
Gold catalysts, particularly Au(III) and Au(I) complexes, have emerged as powerful tools for the synthesis of aminoindolizines through multicomponent coupling and cycloisomerization reactions.[5][6][7] These reactions often proceed with high atom economy under mild conditions, sometimes even in water or under solvent-free conditions.[5][7]
Table 1: Performance of Gold Catalysts in Aminoindolizine Synthesis [7]
| Entry | Aldehyde | Amine | Alkyne | Catalyst (mol%) | Conditions | Yield (%) |
| 1 | Pyridine-2-carboxaldehyde | N-benzyl-glycine ethyl ester | Phenylacetylene | AuCl3 (2) | 60 °C, 1.5 h, solvent-free | 86 |
| 2 | Pyridine-2-carboxaldehyde | N-benzyl-L-alanine methyl ester | Phenylacetylene | AuCl3 (2) | 60 °C, 1.5 h, solvent-free | 85 |
| 3 | Pyridine-2-carboxaldehyde | L-proline methyl ester | Phenylacetylene | AuCl3 (2) | 60 °C, 1.5 h, solvent-free | 88 |
| 4 | Pyridine-2-carboxaldehyde | L-valine methyl ester | Phenylacetylene | AuCl3 (2) | 60 °C, 1.5 h, solvent-free | 82 |
Iron Catalysts: An Abundant and Mild Alternative
Iron catalysts, being inexpensive and abundant, offer a sustainable alternative to precious metal catalysts.[8][9] Iron(III) complexes, such as [Fe(TPP)Cl], have been successfully employed in the one-pot synthesis of indolizines from pyridines, diazo compounds, and alkynes.[8][9] These reactions are tolerant of various solvents and can be performed at mild temperatures with low catalyst loadings.[8][9]
Table 2: Iron-Catalyzed Synthesis of Indolizines [8]
| Entry | Pyridine | Alkyne | Diazo Compound | Catalyst (mol%) | Yield (%) |
| 1 | Pyridine | Ethyl propiolate | Ethyl 2-diazoacetate | [Fe(TPP)Cl] (1) | 68 |
| 2 | 4-Methoxypyridine | Ethyl propiolate | Ethyl 2-diazoacetate | [Fe(TPP)Cl] (1) | 77 |
| 3 | 4-Acetylpyridine | Ethyl propiolate | Ethyl 2-diazoacetate | [Fe(TPP)Cl] (1) | 75 |
| 4 | 4-Methylpyridine | Ethyl propiolate | Ethyl 2-diazoacetate | [Fe(TPP)Cl] (1) | 74 |
Copper Catalysts: Versatility in Cyclization and Functionalization
Copper catalysts are widely used in indolizine synthesis, facilitating cycloisomerization, oxidative coupling, and cascade reactions.[10][11][12] Copper-catalyzed reactions often provide access to a diverse range of functionalized indolizines.[10][13] For instance, a one-pot, three-component cascade reaction using copper(II) chloride allows for the synthesis of 1-bromoindolizines.[12]
Table 3: Copper-Catalyzed Synthesis of 1-Bromoindolizines [12]
| Entry | Pyridine | α-Acylmethylbromide | Maleic Anhydride | Catalyst | Yield (%) |
| 1 | Pyridine | 2-Bromoacetophenone | Maleic Anhydride | CuCl2 | 85 |
| 2 | 4-Methylpyridine | 2-Bromoacetophenone | Maleic Anhydride | CuCl2 | 82 |
| 3 | Pyridine | 2-Bromo-1-(4-chlorophenyl)ethanone | Maleic Anhydride | CuCl2 | 88 |
| 4 | Pyridine | 2-Bromo-1-(4-nitrophenyl)ethanone | Maleic Anhydride | CuCl2 | 75 |
Organocatalysis: A Metal-Free Approach
Organocatalysis has gained traction as a green and sustainable strategy for indolizine synthesis, avoiding the use of potentially toxic and expensive metals.[14] Bicyclic imidazole-alcohols have been shown to catalyze the one-pot synthesis of tricyclic indolizines in aqueous media.[14]
Table 4: Organocatalyzed Synthesis of Tricyclic Indolizines [14]
| Entry | Pyridine-2-carboxaldehyde | Cyclic Enone | Catalyst | Yield (%) |
| 1 | Pyridine-2-carboxaldehyde | Cyclohexenone | Bicyclic imidazole-alcohol | 55 |
| 2 | Pyridine-2-carboxaldehyde | Cycloheptenone | Bicyclic imidazole-alcohol | 66 |
| 3 | 4-Methoxy-pyridine-2-carboxaldehyde | Cyclohexenone | Bicyclic imidazole-alcohol | 61 |
| 4 | 5-Methyl-pyridine-2-carboxaldehyde | Cycloheptenone | Bicyclic imidazole-alcohol | 31 |
Photocatalysis: Harnessing the Power of Light
Visible-light-mediated synthesis is an emerging environmentally friendly methodology for constructing indolizine scaffolds.[15][16][17] Some reactions can even proceed without an external photocatalyst, with the indolizine product itself potentially playing a role in accelerating its formation.[16]
Table 5: Photocatalytic Synthesis of Phosphorylated Indolizines [15]
| Entry | Pyrrole Derivative | H-phosphonate | Photocatalyst (mol%) | Yield (%) |
| 1 | N-allyl-N-(prop-2-yn-1-yl)aniline | Diethyl phosphite | 4DPAIPN (2) | 85 |
| 2 | N-allyl-N-(but-2-yn-1-yl)aniline | Diethyl phosphite | 4DPAIPN (2) | 78 |
| 3 | N-allyl-N-(pent-2-yn-1-yl)aniline | Diethyl phosphite | 4DPAIPN (2) | 72 |
| 4 | N-allyl-N-(3-phenylprop-2-yn-1-yl)aniline | Diethyl phosphite | 4DPAIPN (2) | 65 |
Experimental Protocols
Gold-Catalyzed Synthesis of Aminoindolizine (Table 1, Entry 1)
To a mixture of pyridine-2-carboxaldehyde (1.0 mmol), N-benzyl-glycine ethyl ester (1.1 mmol), and phenylacetylene (1.2 mmol) was added AuCl3 (2 mol%). The reaction mixture was stirred at 60 °C for 1.5 hours under solvent-free conditions. After completion of the reaction, the crude product was purified by flash column chromatography on silica gel to afford the desired aminoindolizine.[7]
Iron-Catalyzed Synthesis of Indolizine (Table 2, Entry 2)
In a reaction vessel, 4-methoxypyridine (1.0 mmol), ethyl propiolate (1.2 mmol), and ethyl 2-diazoacetate (1.1 mmol) were dissolved in a suitable solvent. To this solution, [Fe(TPP)Cl] (1 mol%) was added. The reaction mixture was stirred at a mild temperature until the starting materials were consumed. The product was then isolated and purified by column chromatography.[8]
Copper-Catalyzed Synthesis of 1-Bromoindolizine (Table 3, Entry 1)
A mixture of pyridine (1.0 mmol), 2-bromoacetophenone (1.0 mmol), maleic anhydride (1.2 mmol), and CuCl2 (10 mol%) in a suitable solvent was stirred under an oxygen atmosphere. The reaction was heated until completion. The resulting 1-bromoindolizine was isolated after purification by column chromatography.[12]
Organocatalyzed Synthesis of Tricyclic Indolizine (Table 4, Entry 2)
Pyridine-2-carboxaldehyde (1.0 mmol) and cycloheptenone (1.2 mmol) were added to a suspension of the bicyclic imidazole-alcohol catalyst (10 mol%) in water. The mixture was stirred at 60 °C for 12 hours. After cooling, the product was extracted and purified by chromatography.[14]
Photocatalytic Synthesis of Phosphorylated Indolizine (Table 5, Entry 1)
A solution of N-allyl-N-(prop-2-yn-1-yl)aniline (0.2 mmol), diethyl phosphite (0.4 mmol), 4DPAIPN (2 mol%), DTBP (0.3 mmol), and Cs2CO3 (0.4 mmol) in CH3CN (2 mL) and H2O (10 μL) was irradiated with blue LEDs (30 W) under an argon atmosphere at room temperature for 12 hours. The product was then isolated and purified.[15]
Visualizing Reaction Pathways
Caption: Gold-catalyzed multicomponent synthesis of aminoindolizines.
Caption: Iron-catalyzed one-pot synthesis of indolizines.
Caption: General experimental workflow for catalyzed indolizine synthesis.
References
- 1. ijettjournal.org [ijettjournal.org]
- 2. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of functionalized indolizines via gold(i)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Indolizine synthesis [organic-chemistry.org]
- 11. Copper(I) Catalyzed Synthesis of Functionalized Indolizinones from Substituted Pyridine Homologated Ynones. | Semantic Scholar [semanticscholar.org]
- 12. Copper(II)-catalyzed indolizines formation followed by dehydrogenative functionalization cascade to synthesize 1-bromoindolizines [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 14. One-pot organocatalyzed synthesis of tricyclic indolizines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00346A [pubs.rsc.org]
- 15. Visible light-enabled synthesis of phosphorylated indolizine and pyridoindole derivatives via HAT-mediated radical cascade cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Indolizine Synthesis: Tschitschibabin Reaction vs. 1,3-Dipolar Cycloaddition
For researchers, scientists, and drug development professionals, the synthesis of the indolizine scaffold, a key component in many biologically active compounds, is of paramount importance. Two of the most established methods for constructing this bicyclic heteroaromatic system are the Tschitschibabin reaction and the 1,3-dipolar cycloaddition. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
The indolizine nucleus is a significant pharmacophore due to its presence in a wide array of molecules exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1] The choice between the Tschitschibabin reaction and 1,3-dipolar cycloaddition for its synthesis depends on several factors, including the desired substitution pattern, substrate availability, and reaction conditions.
Quantitative Performance Comparison
To facilitate a direct comparison of the two methods, the following table summarizes quantitative data from various literature sources, showcasing typical yields for the synthesis of substituted indolizines.
| Indolizine Product | Synthesis Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Phenylindolizine | Tschitschibabin Reaction | 2-Methylpyridine, Phenacyl bromide, NaHCO₃ | Acetone | Reflux | 75-85 | [2] |
| 1-Methyl-2-phenylindolizine | Tschitschibabin Reaction | 2-Ethylpyridine, Phenacyl bromide, NaHCO₃ | Ethanol | Reflux | 80 | [1] |
| 1,2-Diphenylindolizine | Tschitschibabin Reaction | 2-Benzylpyridine, Phenacyl bromide, NaHCO₃ | DMF | 100 | 72 | [2] |
| Ethyl 2-methylindolizine-1-carboxylate | Tschitschibabin Reaction | 2-(Ethoxycarbonylmethyl)pyridine, Chloroacetone, K₂CO₃ | Acetonitrile | Reflux | 65 | [1] |
| 1,2-Dicarbethoxy-3-phenylindolizine | 1,3-Dipolar Cycloaddition | Pyridine, Ethyl 2-chloro-3-oxo-3-phenylpropanoate, Diethyl acetylenedicarboxylate, Et₃N | Benzene | Reflux | 88 | [3] |
| 1-Carbethoxy-3-(3-nitrobenzoyl)-7-tert-butylindolizine | 1,3-Dipolar Cycloaddition | 4-tert-Butyl-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium bromide, Ethyl propiolate, 1,2-Epoxybutane | 1,2-Epoxybutane | Reflux | 49 | [4] |
| Trimethyl indolizine-1,2,3-tricarboxylate | 1,3-Dipolar Cycloaddition | Pyridinium ylide, Dimethyl acetylenedicarboxylate (DMAD) | Chloroform | - | 75 | [5] |
| Diethyl 1-cyanoindolizine-2,3-dicarboxylate | 1,3-Dipolar Cycloaddition | Pyridinium ylide, Diethyl acetylenedicarboxylate (DEAD) | Chloroform | - | 71 | [5] |
Reaction Mechanisms and Logical Relationships
The fundamental difference between the two methods lies in their reaction mechanisms, which dictates the types of precursors required and the substitution patterns of the resulting indolizines.
Tschitschibabin Reaction
The Tschitschibabin reaction is a condensation reaction between a pyridine derivative with an α-methylene group and an α-halocarbonyl compound.[1] The reaction proceeds through the formation of a pyridinium salt, followed by an intramolecular aldol-type condensation to form the indolizine ring.
Caption: Mechanism of the Tschitschibabin Reaction.
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition approach involves the reaction of a pyridinium ylide (the 1,3-dipole) with a dipolarophile, typically an activated alkyne or alkene.[3] This concerted [3+2] cycloaddition reaction forms the five-membered pyrrole ring of the indolizine system in a single step.
Caption: Mechanism of 1,3-Dipolar Cycloaddition.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of indolizines via the Tschitschibabin reaction and 1,3-dipolar cycloaddition.
Protocol 1: Synthesis of 2-Phenylindolizine via Tschitschibabin Reaction
Materials:
-
2-Methylpyridine
-
Phenacyl bromide
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
Procedure:
-
A solution of 2-methylpyridine (1.0 eq) and phenacyl bromide (1.0 eq) in acetone is stirred at room temperature for 2 hours.
-
The resulting precipitate, 1-phenacyl-2-methylpyridinium bromide, is filtered, washed with acetone, and dried.
-
The pyridinium salt is then suspended in a solution of sodium bicarbonate (2.0 eq) in water and the mixture is refluxed for 4 hours.
-
After cooling to room temperature, the product is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-phenylindolizine.[2]
Protocol 2: Synthesis of Trimethyl Indolizine-1,2,3-tricarboxylate via 1,3-Dipolar Cycloaddition
Materials:
-
Pyridine
-
Methyl bromoacetate
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Triethylamine (Et₃N)
-
Chloroform
Procedure:
-
A solution of pyridine (1.0 eq) and methyl bromoacetate (1.0 eq) in chloroform is stirred at room temperature to form the pyridinium salt.
-
To this mixture, dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) is added, followed by the dropwise addition of triethylamine (1.2 eq).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is evaporated under reduced pressure, and the residue is partitioned between dichloromethane and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield trimethyl indolizine-1,2,3-tricarboxylate.[5]
Comparative Analysis
Tschitschibabin Reaction:
-
Advantages: This is a classical and often straightforward method that utilizes readily available starting materials.[1] It is particularly useful for the synthesis of indolizines with substituents at the 1, 2, and 3-positions. The reaction conditions are generally mild.
-
Limitations: The scope of the reaction can be limited by the availability of the corresponding 2-alkylpyridines and α-halocarbonyl compounds. The reaction may produce byproducts, and purification can sometimes be challenging.
1,3-Dipolar Cycloaddition:
-
Advantages: This method is highly versatile and allows for the introduction of a wide variety of substituents on the indolizine core, particularly at positions 1, 2, and 3, depending on the dipolarophile used.[3] The reaction is often highly regioselective and can provide access to complex indolizine derivatives in a single step.
-
Limitations: The generation of the pyridinium ylide can sometimes be inefficient, and the stability of the ylide can be a concern. The use of activated dipolarophiles is often necessary for the reaction to proceed efficiently. In some cases, an oxidation step is required to achieve the final aromatic indolizine.
Conclusion
Both the Tschitschibabin reaction and 1,3-dipolar cycloaddition are powerful and complementary methods for the synthesis of indolizines. The Tschitschibabin reaction offers a more classical and direct approach for simpler substitution patterns, while the 1,3-dipolar cycloaddition provides greater flexibility and access to a wider range of functionalized indolizines. The choice of method will ultimately be guided by the specific target molecule, the availability of starting materials, and the desired complexity of the final product. For drug development professionals, the versatility of the 1,3-dipolar cycloaddition may be particularly advantageous for the rapid generation of diverse compound libraries for biological screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Synthesis of 3-Allylindolizines via Sequential Rh-Catalyzed Asymmetric Allylation and Tschitschibabin Reaction [organic-chemistry.org]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
Phenylindolizine Derivatives Emerge as Potent Anti-Inflammatory Agents, Rivaling Indomethacin with Improved Safety Profiles
For researchers and drug development professionals, a new class of phenylindolizine derivatives is showing significant promise as potent anti-inflammatory agents, with some compounds demonstrating efficacy comparable or superior to the widely used non-steroidal anti-inflammatory drug (NSAID), indomethacin.[1][2] Extensive preclinical studies reveal that these novel molecules not only exhibit robust anti-inflammatory activity but may also offer a safer alternative by selectively targeting the COX-2 enzyme, potentially reducing the gastrointestinal side effects commonly associated with non-selective COX inhibitors like indomethacin.[1][2]
The primary mechanism of action for traditional NSAIDs, including indomethacin, is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins—key mediators of inflammation.[2] However, the COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation.[2][3] The gastrointestinal toxicity of many NSAIDs is linked to their inhibition of COX-1.[3] Consequently, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.[1][2] Phenylindolizine derivatives have been designed as bioisosteres of indomethacin to achieve this selectivity.
Comparative In Vitro COX Enzyme Inhibition
Several studies have evaluated the in vitro inhibitory activity of phenylindolizine and structurally related indole derivatives against COX-1 and COX-2 enzymes, comparing them directly with indomethacin. The results, summarized below, highlight the potential for achieving COX-2 selectivity with these new compounds.
One study synthesized a series of 7-methoxy indolizine analogues. Among them, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (compound 5a) emerged as a particularly promising COX-2 inhibitor, showing a lower IC50 value than indomethacin, indicating higher potency.[2]
| Compound | COX-2 IC50 (µM) | Reference |
| Indolizine Derivative (5a) | 5.84 | [2] |
| Indomethacin | 6.84 | [2] |
Another study on a series of 2-phenylindole derivatives found several compounds with high selectivity for the COX-2 receptor, a significant improvement over indomethacin, which is known to be non-selective or even slightly COX-1 selective.[4][5]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Indole Derivative (4b) | 11.85 | 0.11 | 107.63 | [4] |
| Indole Derivative (4d) | 9.07 | 0.17 | 53.35 | [4] |
| Indole Derivative (4f) | 4.8 | 0.15 | 32.00 | [4] |
| Indomethacin | 0.04 | 0.51 | 0.079 | [5][6] |
Note: A higher Selectivity Index (SI) indicates greater selectivity for COX-2 over COX-1.
In Vivo Anti-Inflammatory Activity
The anti-inflammatory efficacy of these derivatives has been validated in vivo using the carrageenan-induced rat paw edema model, a standard and widely accepted method for evaluating anti-inflammatory drugs.[4][7] In this test, inflammation is induced by injecting carrageenan into the rat's paw, and the reduction in swelling (edema) is measured after treatment with the test compound or a reference drug.
Multiple studies have demonstrated that certain phenylindolizine and related indole derivatives exhibit potent anti-inflammatory effects, in some cases exceeding that of indomethacin.
| Compound | Dose | % Inhibition of Edema (after 6 hours) | Reference |
| Indole Derivative (4b) | 10 mg/kg | 93.7% | [4] |
| Indole Derivative (4f) | 10 mg/kg | 90.7% | [4] |
| Indole Derivative (4f) | Not specified | 90.5% | [5] |
| Indomethacin | 10 mg/kg | 96.0% | [4] |
| Indomethacin | Not specified | 86.7% | [5] |
Furthermore, a study on methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylate analogues found four compounds (3, 4, 10, and 11) that showed higher anti-inflammatory potency (62.0%, 66.7%, 55.8%, and 60.0%, respectively) than the indomethacin control (47.0%).[1]
Ulcerogenic Potential
A critical advantage of selective COX-2 inhibitors is a reduced risk of gastrointestinal damage. Studies on the ulcerogenic effects of the most potent derivatives have shown promising results. For instance, indole derivative 4f, which demonstrated strong anti-inflammatory activity, had a significantly lower ulcer index (7.3) compared to indomethacin (20.20), indicating a much better safety profile for the gastric mucosa.[5] Similarly, other active compounds were evaluated and revealed no gastric damage.[1]
Experimental Protocols
The data presented above were generated using standardized and validated experimental methodologies.
In Vitro COX Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 enzymes is determined using an in vitro enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2), the immediate product of the COX enzymes. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated for each compound against each COX isoform. This allows for the determination of both potency and selectivity.[2][6]
In Vivo Carrageenan-Induced Rat Paw Edema
This is the most commonly used model for assessing the acute anti-inflammatory activity of NSAIDs.[7]
-
Animal Model: Wistar albino or Sprague-Dawley rats are typically used.[3][4]
-
Procedure: A baseline measurement of the rat's paw volume is taken. The test compounds or the reference drug (indomethacin) are administered orally or intraperitoneally. After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw to induce localized inflammation and edema.
-
Measurement: The paw volume is measured again at various time points after the carrageenan injection (e.g., every hour for up to 6 hours).
-
Analysis: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the vehicle control group.
Ulcerogenicity Assay
To assess gastrointestinal side effects, rats are administered high doses of the test compounds or indomethacin daily for several days. The animals are then sacrificed, and their stomachs are removed and examined for any signs of ulceration, such as lesions, spots, or bleeding. An ulcer index is calculated based on the number and severity of the observed ulcers.[5]
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams illustrate the key pathways and workflows.
Caption: The Cyclooxygenase (COX) signaling pathway and point of inhibition by NSAIDs.
Caption: Workflow for the in vivo carrageenan-induced paw edema anti-inflammatory assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Anti-inflammatory indomethacin analogs endowed with preferential COX-2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. annexpublishers.com [annexpublishers.com]
Unraveling the Mechanisms of Indolizine Photooxygenation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the photooxygenation reactions of indolizine derivatives is crucial for the development of novel photodynamic therapies and the synthesis of complex nitrogen-containing heterocyclic compounds. This guide provides a comparative analysis of the reaction mechanisms, supported by experimental data, to elucidate the factors governing these photochemical transformations.
The photooxygenation of indolizines, a class of bicyclic aromatic compounds, proceeds through distinct mechanistic pathways that are highly dependent on the substitution pattern of the indolizine core and the reaction solvent. Primarily, these reactions involve singlet oxygen (¹O₂) and can be either self-sensitized or require an external photosensitizer. In some cases, an electron transfer mechanism is operative for indolizines that are unreactive towards singlet oxygen.
Competing Mechanistic Pathways: Singlet Oxygen Addition
Investigations into the photooxygenation of various 1,2-, 1,3-, 2,3-di-, and 1,2,3-trisubstituted indolizines have revealed two primary pathways following the generation of singlet oxygen. The nature of the solvent plays a pivotal role in directing the reaction towards one of two key intermediates: a peroxidic zwitterion or a dioxetane.[1][2]
In protic solvents such as methanol, the reaction is believed to proceed through a peroxidic zwitterion intermediate . This intermediate is subsequently trapped by the solvent, leading to cleavage of the C3-N bond and opening of the pyrrole ring.[1][2]
Conversely, in aprotic solvents like acetonitrile, the reaction is proposed to involve the formation of a dioxetane intermediate across the C2-C3 bond of the indolizine ring. Homolytic cleavage of the O-O bond in the dioxetane then leads to the final products.[1][2]
A third, distinct mechanism has been identified for indolizine derivatives that are unreactive towards singlet oxygen. For instance, 3-benzoyl-1-indolizinecarboxylic acid methyl ester undergoes photooxygenation under electron transfer conditions using 9,10-dicyanoanthracene (DCA) as a sensitizer. This reaction involves the combination of the indolizine cation radical with a superoxide anion radical.[1][2]
Comparative Data on Indolizine Photooxygenation
The efficiency and outcome of indolizine photooxygenation are significantly influenced by the substituents on the indolizine ring and the choice of solvent. The following table summarizes the reaction conditions and major products for a series of substituted indolizines.
| Indolizine Derivative | Solvent | Sensitizer | Major Product(s) | Proposed Intermediate |
| 1-Acyl-2-phenylindolizines | Methanol | Self-sensitized | (E)- and (Z)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters and 4-(2-pyridinyl)-3-phenyl-5-aryl-5-hydroxyfuran-2-one | Peroxidic Zwitterion |
| 1-Acyl-2-phenylindolizines | Acetonitrile | Self-sensitized | 3-(2-pyridinyl)-3-benzoyl-2-phenyloxirane-2-carboxaldehyde and 1-(6-methyl-2-pyridinyl)-2-phenylethanedione | Dioxetane |
| 1-(p-Nitrobenzoyl)-2-phenylindolizine | Methanol | Rose Bengal/MB | (E)- and (Z)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters and 4-(2-pyridinyl)-3-phenyl-5-aryl-5-hydroxyfuran-2-one | Peroxidic Zwitterion |
| 1-(p-Nitrobenzoyl)-2-phenylindolizine | Acetonitrile | Rose Bengal/MB | 3-(2-pyridinyl)-3-benzoyl-2-phenyloxirane-2-carboxaldehyde and 1-(6-methyl-2-pyridinyl)-2-phenylethanedione | Dioxetane |
| 3-Benzoyl-1-indolizinecarboxylic acid methyl ester | Acetonitrile | DCA | Methyl 3-benzoyl-5-methoxy-8-hydroxy-1-indolizinecarboxylate, dimethyl 2-(2-pyridinyl)fumarate, and dimethyl 2-(2-pyridinyl)maleate | Cation Radical |
MB = Methylene Blue, DCA = 9,10-dicyanoanthracene
Mechanistic Diagrams
The following diagrams illustrate the proposed reaction pathways in the photooxygenation of indolizines.
Caption: Proposed singlet oxygen mechanism in methanol.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Methyl Indolizine-2-Carboxylate
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Methyl indolizine-2-carboxylate. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Immediate Precautions
This compound and similar compounds are classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]
-
Harmful if Swallowed: May be harmful if ingested.[5]
Immediate action is required in case of exposure. In case of contact with skin, wash thoroughly with soap and water.[1][4][5] If inhaled, move the individual to fresh air.[1][4][5] In case of eye contact, rinse cautiously with water for several minutes.[1][4][5] If swallowed, seek immediate medical attention.[1][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[5] |
| Face Shield | Required when there is a risk of splashing or explosion. Must be worn over safety goggles.[6][7] | |
| Hand Protection | Chemical-resistant Gloves | Disposable nitrile gloves are suitable for short-term protection.[6] Gloves must be inspected before use and changed immediately upon contamination.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required.[6][7] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing.[5] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if exposure limits are exceeded.[4][8] |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot; open-toed shoes are not permitted in the laboratory.[6][7] |
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound is essential for safety.
3.1. Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][8]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.
3.2. Chemical Handling Procedure
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Dispensing: Carefully weigh or measure the required amount of the compound. Avoid generating dust.[3][5]
-
Reaction Setup: If used in a reaction, add the compound to the reaction vessel slowly and in a controlled manner.
-
Post-handling: After handling, wash hands and any exposed skin thoroughly.[1][4] Do not eat, drink, or smoke in the work area.[1][5]
Emergency Procedures
In the event of an accidental release or exposure, follow these procedures immediately.
| Emergency Scenario | Immediate Action Steps |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] 3. Seek medical attention if irritation persists.[4] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][5] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] 3. Seek immediate medical attention.[1] |
| Inhalation | 1. Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][4][5] 2. If breathing is difficult, give oxygen.[5] 3. Seek medical attention if you feel unwell.[4] |
| Ingestion | 1. Do NOT induce vomiting.[5] 2. Rinse mouth with water.[4][5] 3. Seek immediate medical attention or call a poison control center.[1][5] |
| Spill or Leak | 1. Evacuate personnel from the immediate area.[5] 2. Wear appropriate PPE, including respiratory protection.[5] 3. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][3] 4. Do not let the chemical enter drains.[3][5] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Waste: Dispose of the chemical waste in a designated, approved waste disposal plant.[1][4] Do not mix with other waste.[3]
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a sealed container and disposed of as chemical waste.
-
Empty Containers: Handle uncleaned containers as you would the product itself.[3] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or they can be punctured to render them unusable and disposed of in a sanitary landfill where permitted.[2][5]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
